molecular formula C10H19NO3 B066432 tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate CAS No. 167081-41-6

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Cat. No.: B066432
CAS No.: 167081-41-6
M. Wt: 201.26 g/mol
InChI Key: PXNMQSMWUFXYNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate is a high-value chemical building block primarily used in pharmaceutical research and development. This compound features a carbamate group protected by a tert-butoxycarbonyl (Boc) group, a cornerstone in modern synthetic organic chemistry. The Boc group serves as a critical protecting group for amines, ensuring stability during multi-step synthetic sequences and allowing for selective deprotection under mild acidic conditions. The presence of both the protected amine and the hydroxymethyl group on the cyclobutane ring makes this reagent a versatile scaffold for constructing more complex molecular architectures. Its primary research applications include serving as a key intermediate in the synthesis of potential active pharmaceutical ingredients (APIs) , the development of peptide mimetics, and the exploration of novel small molecule therapeutics. The cyclobutane ring contributes to the three-dimensional structure, which can be leveraged to fine-tune the conformational properties and metabolic stability of candidate drugs. Researchers utilize this compound to introduce a functionalized cyclobutyl moiety into lead compounds, a structure increasingly prevalent in medicinal chemistry due to its favorable pharmacokinetic properties. When handling, standard laboratory precautions for research chemicals are recommended. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

tert-butyl N-[(3-hydroxycyclobutyl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO3/c1-10(2,3)14-9(13)11-6-7-4-8(12)5-7/h7-8,12H,4-6H2,1-3H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXNMQSMWUFXYNE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC(C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20625552
Record name tert-Butyl [(3-hydroxycyclobutyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167081-41-6
Record name tert-Butyl [(3-hydroxycyclobutyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20625552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the physicochemical properties, synthetic pathways, and applications of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate .

Molecular Weight Characterization & Synthetic Utility in Drug Discovery

Executive Summary

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate (CAS: 167081-41-6) is a critical aliphatic building block used in the synthesis of pharmaceutical candidates.[1] As a functionalized cyclobutane, it serves as a high-value bioisostere for phenyl rings or flexible alkyl chains, offering improved metabolic stability and solubility profiles ("Escape from Flatland"). This guide provides a definitive analysis of its molecular weight, stereochemical assignment, and synthetic protocols.

Part 1: Physicochemical Characterization

Molecular Weight & Formula Analysis

Accurate stoichiometry in library synthesis requires precise molecular weight (MW) calibration. The value 201.27 g/mol is the average mass used for molarity calculations, while the monoisotopic mass is critical for high-resolution mass spectrometry (HRMS) validation.

Table 1: Physicochemical Data Profile

PropertyValueNotes
IUPAC Name tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate
CAS Number 167081-41-6
Chemical Formula C₁₀H₁₉NO₃
Average Mol.[1][2][3][4][5][6][7][8][9][10][11] Weight 201.266 g/mol Used for reagent stoichiometry
Monoisotopic Mass 201.1365 Da Used for MS [M+H]⁺ identification
Exact Mass 201.136493 Da
Physical State Solid (White to off-white)
Predicted LogP ~0.8 - 1.2Favorable for CNS penetration
Mass Composition Breakdown

For analytical quality control (QC), the isotopic distribution is as follows:

  • Carbon (C): 59.68%

  • Hydrogen (H): 9.52%

  • Nitrogen (N): 6.96%

  • Oxygen (O): 23.85%

Part 2: Structural Analysis & Stereochemistry

The cyclobutane core introduces geometric isomerism. The relationship between the (aminomethyl) group at position 1 and the hydroxyl group at position 3 defines the cis or trans configuration.

Cis/Trans Isomerism

Unlike planar aromatic rings, the cyclobutane ring exists in a puckered "butterfly" conformation to relieve torsional strain.

  • Cis-Isomer: The -CH₂NHBoc and -OH groups are on the same face of the ring.[1]

  • Trans-Isomer: The groups are on opposite faces.[1][12]

NMR Assignment Strategy (Self-Validating Protocol)

To distinguish isomers without X-ray crystallography, use 1D NOE (Nuclear Overhauser Effect) spectroscopy.

  • Target Protons: Irradiate the methine proton at C3 (H-3, adjacent to OH).

  • Observation: Look for enhancement of the methine proton at C1 (H-1).

    • Strong NOE: Indicates cis geometry (protons are spatially close).

    • Weak/No NOE: Indicates trans geometry (protons are distant).

Part 3: Synthetic Methodology

The synthesis typically proceeds from 3-oxocyclobutanecarbonitrile or 3-oxocyclobutanecarboxylic acid .[1] The following workflow describes the conversion of the ketone precursor to the final alcohol, ensuring control over the stereochemical ratio.

Synthetic Pathway Diagram

SynthesisPath Start 3-Oxocyclobutane- carbonitrile Step1 Nitrile Reduction (Raney Ni / H2) Start->Step1 Inter1 Intermediate: (3-Aminomethyl) cyclobutanone Step1->Inter1 Step2 Boc Protection (Boc2O, TEA) Inter1->Step2 Inter2 Intermediate: tert-Butyl ((3-oxocyclobutyl) methyl)carbamate Step2->Inter2 Step3 Ketone Reduction (NaBH4) Inter2->Step3 Stereoselective Step Final Target: tert-Butyl ((3-hydroxycyclobutyl) methyl)carbamate Step3->Final Cis/Trans Mixture

Caption: Step-wise synthesis from 3-oxocyclobutanecarbonitrile. The final reduction step determines the cis/trans ratio.

Detailed Protocol (Ketone Reduction)

This protocol assumes the starting material is tert-butyl ((3-oxocyclobutyl)methyl)carbamate (CAS: 167081-42-7).[1]

Reagents:

  • Substrate: tert-butyl ((3-oxocyclobutyl)methyl)carbamate (1.0 eq)[1]

  • Reducing Agent: Sodium Borohydride (NaBH₄) (0.5 - 1.0 eq)[1]

  • Solvent: Methanol (MeOH) or Ethanol (EtOH)

Procedure:

  • Dissolution: Dissolve the ketone substrate in anhydrous MeOH (0.1 M concentration) at 0°C.

  • Addition: Add NaBH₄ portion-wise over 15 minutes. Caution: Gas evolution (H₂).

  • Reaction: Stir at 0°C for 1 hour, then warm to Room Temperature (RT) for 1 hour. Monitor by TLC (stain with Ninhydrin or KMnO₄).

  • Quench: Quench carefully with saturated NH₄Cl solution.

  • Extraction: Evaporate MeOH, extract aqueous residue with Ethyl Acetate (3x).

  • Purification: Dry organics over Na₂SO₄, filter, and concentrate. Purify via silica gel chromatography (Gradient: 0-50% EtOAc in Hexanes) to separate cis and trans isomers if necessary.

Part 4: Applications in Drug Discovery[9]

Bioisosterism: "Escaping Flatland"

This molecule is a quintessential tool for increasing the Fsp³ (fraction of sp³ hybridized carbons) of a drug candidate.

  • Phenyl Replacement: The cyclobutane ring mimics the geometry of a phenyl ring but eliminates the flat, lipophilic aromatic pi-system.

  • Metabolic Stability: Unlike linear alkyl chains, the cyclobutane ring is rigid, reducing the entropic cost of binding and often blocking metabolic oxidation sites.

Functionalization Logic

The molecule serves as a bifunctional linker :

  • Amine Terminus (Protected): After Boc-deprotection (using TFA or HCl), the primary amine can react with carboxylic acids, sulfonyl chlorides, or aldehydes.

  • Hydroxyl Terminus: Can be converted to a leaving group (Mesylate/Tosylate) for Sₙ2 displacement, or oxidized to a ketone/aldehyde for reductive amination.

Part 5: References

  • PubChem Compound Summary. (2025). tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate. National Center for Biotechnology Information. Link

  • ChemicalBook. (2024). CAS 167081-41-6 Product Entry.[1][2][3][4] Link

  • Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. (Contextual reference for sp3-rich bioisosteres).

  • Sigma-Aldrich. (2025).[1] Product Specification: tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate. Link

Sources

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate chemical properties.

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Introduction: A Versatile Building Block in Modern Chemistry

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate is a bifunctional organic compound that has garnered significant attention from researchers, particularly those in drug development and complex organic synthesis. Its structure is characterized by a rigid cyclobutane core, a primary alcohol, and a methylamine group protected by the tert-butyloxycarbonyl (Boc) group. This unique combination of features—a conformationally restricted scaffold provided by the cyclobutane ring, a versatile hydroxyl group for further functionalization, and a stable yet readily cleavable protected amine—makes it an invaluable intermediate.[1][2] The carbamate group, specifically the Boc protecting group, is central to its utility, offering stability across a wide range of reaction conditions while allowing for selective deprotection under acidic protocols.[3][4] This guide provides a comprehensive analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for its practical use in a laboratory setting.

Core Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental to its application. The key quantitative data for tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate are summarized below.

PropertyValueReference
CAS Number 167081-41-6[5]
Molecular Formula C₁₀H₁₉NO₃[5]
Molecular Weight 201.27 g/mol [5]
Appearance Solid[5]
Boiling Point 319.9 ± 15.0 °C at 760 mmHg[5]
Storage Temperature 4 °C[5]
InChI Key PXNMQSMWUFXYNE-UHFFFAOYSA-N[5]

Synthesis and Strategic Considerations

The synthesis of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate requires a strategic, multi-step approach that leverages common, reliable organic transformations. The most logical pathway involves the reduction of a ketone precursor, which itself is synthesized from a commercially available starting material. The causality behind this choice is rooted in the high yields and predictable outcomes of ketone reductions and Boc-protection reactions.

A plausible and efficient synthetic route is outlined below:

G cluster_0 Synthetic Pathway A 3-Oxocyclobutane-1-carbonitrile D Reduction of Nitrile (e.g., H₂, Raney Ni or LiAlH₄) A->D Step 1 B tert-Butyl ((3-oxocyclobutyl)methyl)carbamate F Reduction of Ketone (e.g., NaBH₄) B->F Step 3 C tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate G (3-(Aminomethyl)cyclobutan-1-one) E Boc Protection (Boc₂O, base) G->E Step 2

Caption: Proposed synthetic workflow for tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate.

Experimental Protocol: A Self-Validating System

The following protocol details a robust method for the synthesis. Each step is designed for high fidelity and includes rationale for the chosen reagents and conditions.

Step 1: Synthesis of tert-Butyl ((3-oxocyclobutyl)methyl)carbamate

This initial step involves the reduction of the nitrile group of 3-oxocyclobutane-1-carbonitrile to a primary amine, followed immediately by in-situ protection with di-tert-butyl dicarbonate (Boc₂O). This sequence is chosen to prevent side reactions involving the unprotected amine.

  • Reaction Setup: In a well-ventilated fume hood, charge a round-bottom flask with 3-oxocyclobutane-1-carbonitrile (1.0 eq) and a suitable solvent such as methanol.

  • Catalyst Addition: Add a catalytic amount of Raney Nickel or Palladium on carbon.

  • Hydrogenation: Place the reaction vessel under a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature until TLC or GC-MS analysis indicates complete consumption of the starting material.

  • Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. Concentrate the filtrate under reduced pressure. The resulting crude (3-(aminomethyl)cyclobutan-1-one) is used directly in the next step.

  • Boc Protection: Dissolve the crude amine in dichloromethane (DCM). Cool the solution to 0 °C in an ice bath. Add triethylamine (1.2 eq) followed by the dropwise addition of a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) in DCM.[6]

  • Workup and Purification: Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product, tert-Butyl ((3-oxocyclobutyl)methyl)carbamate, can be purified by column chromatography on silica gel.

Step 2: Synthesis of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

The final step is a selective reduction of the ketone to the desired secondary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice due to its mild nature and high selectivity for ketones in the presence of the carbamate group.

  • Reaction Setup: Dissolve the purified tert-Butyl ((3-oxocyclobutyl)methyl)carbamate (1.0 eq) from the previous step in methanol or ethanol and cool the solution to 0 °C.

  • Reducing Agent Addition: Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise, maintaining the temperature at 0 °C. The choice of a mild reducing agent is critical to avoid reduction of the carbamate functionality.[7]

  • Reaction Monitoring: Stir the reaction at 0 °C for 1-2 hours, monitoring its progress by TLC.

  • Quenching and Workup: Carefully quench the reaction by the slow addition of water or acetone. Remove the bulk of the solvent under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate. The final product, tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate, can be purified by flash column chromatography on silica gel to yield a solid.[5]

Reactivity and Mechanistic Insights

The utility of this compound stems from the distinct reactivity of its two primary functional groups, which can be addressed orthogonally.

G cluster_0 Reactivity Pathways cluster_1 Hydroxyl Group Reactions cluster_2 Carbamate Group Reactions A tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate B Oxidation (e.g., PCC, Swern) -> Ketone A->B C Esterification (e.g., Acyl Chloride) -> Ester A->C D Alkylation (e.g., Williamson Ether Synthesis) -> Ether A->D E Deprotection (e.g., TFA, HCl) -> Primary Amine Salt A->E

Caption: Key reactivity pathways for the hydroxyl and Boc-carbamate groups.

  • The Hydroxyl Group: This secondary alcohol is a versatile handle for numerous transformations. It can be oxidized to the corresponding ketone using standard reagents like pyridinium chlorochromate (PCC) or Swern oxidation. It can also undergo esterification with acyl chlorides or carboxylic acids, or be converted into an ether via reactions like the Williamson ether synthesis. This functionality is often exploited to attach the cyclobutane scaffold to other parts of a larger target molecule.

  • The Boc-Carbamate Group: The tert-butyloxycarbonyl (Boc) group is a robust protecting group for the amine. Its primary value lies in its stability to a wide array of nucleophilic, basic, and reductive conditions, allowing for extensive modification of the hydroxyl group without affecting the amine.[3] The true power of this group is realized during deprotection, which is typically achieved under acidic conditions (e.g., trifluoroacetic acid in DCM, or HCl in dioxane).[8] This cleavage releases the free primary amine (as its corresponding salt), which can then participate in subsequent reactions such as acylation, alkylation, or amide bond formation. This orthogonal protection strategy is a cornerstone of modern multi-step synthesis.

Applications in Research and Drug Development

The unique structural attributes of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate make it a highly sought-after intermediate in medicinal chemistry.

  • Pharmaceutical Scaffolding: The conformationally rigid cyclobutane ring is an attractive scaffold in drug design.[2] It helps to lock the orientation of appended functional groups, which can lead to higher binding affinity and selectivity for biological targets. This compound provides a pre-built, functionalized scaffold that can be readily incorporated into potential active pharmaceutical ingredients (APIs).[1]

  • Linker Chemistry: In the development of complex molecules like Proteolysis Targeting Chimeras (PROTACs) or antibody-drug conjugates (ADCs), linker units are required to connect different molecular components. The dual functionality of this compound allows it to act as a rigid linker, with the hydroxyl and (deprotected) amine groups serving as attachment points.

  • Synthesis of Bioactive Molecules: The compound serves as a key building block for a variety of therapeutic agents. The carbamate structure itself is a known pharmacophore in many approved drugs, and this building block facilitates its incorporation.[4][9] By modifying the hydroxyl group and then deprotecting and reacting the amine, chemists can rapidly generate libraries of related compounds to explore structure-activity relationships (SAR).

Safety, Handling, and Storage

As with any chemical reagent, proper handling is essential to ensure laboratory safety.

  • Hazard Identification: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Precautionary Measures: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[10] Avoid contact with skin and eyes.[10]

  • Storage: The compound should be stored in a tightly sealed container at the recommended temperature of 4 °C in a cool, dry place.[5][10] It should be kept away from strong oxidizing agents and acids to prevent dangerous reactions.[10]

Conclusion

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate is a strategically important molecule that bridges the gap between simple starting materials and complex, high-value products. Its well-defined structure, featuring a rigid cyclobutane core and orthogonally reactive hydroxyl and Boc-protected amine functionalities, provides chemists with a reliable and versatile tool. A thorough understanding of its physicochemical properties, synthetic pathways, and reactivity profile, as detailed in this guide, is crucial for leveraging its full potential in the demanding fields of organic synthesis and pharmaceutical innovation.

References

  • Exploring the Applications of tert-Butyl 3-hydroxy-2,2,4,4-tetramethylcyclobutylcarbam
  • tert-Butyl hydroxy(methyl)
  • tert-butyl hydroxy(methyl)
  • tert-Butyl (cis-3-hydroxycyclobutyl)(methyl)
  • Synthesis of 3-hydroxy-3-methylcyclobutanecarbonitrile: Applic
  • The Versatile Role of tert-Butyl (3-aminopropyl)carbamate: A Synthetic Building Block for Drug Discovery and Beyond. Benchchem.
  • tert-Butyl ((3-hydroxycyclobutyl)methyl)
  • Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Deriv
  • Organic Carbamates in Drug Design and Medicinal Chemistry. PMC - NIH.
  • tert-butyl 3-hydroxy-3-phenylpropyl(methyl)
  • tert-Butyl Esters. Organic Chemistry Portal.
  • Exhaustive Reduction of Esters, Carboxylic Acids and Carbamates to Methyl Groups Catalyzed by Boronic Acids.

Sources

An In-depth Technical Guide to the Synthesis of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Significance of the Cyclobutane Moiety in Modern Drug Discovery

The cyclobutane ring, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint on appended pharmacophores, enabling precise interactions with biological targets. This has led to the incorporation of cyclobutane derivatives in a variety of clinically successful drugs, where they often serve as bioisosteres for less stable or more flexible groups. The target molecule of this guide, tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate, is a versatile building block for the synthesis of more complex pharmaceutical agents, offering multiple points for diversification through its hydroxyl and protected amine functionalities. This guide provides a comprehensive overview of a robust and stereocontrolled pathway for its synthesis, intended for researchers, scientists, and professionals in the field of drug development.

Strategic Overview of the Synthetic Pathway

The synthesis of tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate necessitates a multi-step approach that addresses two key challenges: the construction of the cyclobutane core and the stereoselective installation of the 1,3-disubstituted pattern. The pathway detailed herein commences with the formation of a functionalized cyclobutanone intermediate, followed by the introduction of the aminomethyl sidechain, and culminates in the diastereoselective reduction of the ketone to the desired alcohol.

G cluster_0 Cyclobutane Core Synthesis cluster_1 Functional Group Interconversion cluster_2 Stereoselective Reduction & Final Product A Starting Materials B [2+2] Cycloaddition A->B C 3-Oxocyclobutanecarboxylic Acid B->C D Esterification C->D E Amine Introduction D->E F Boc Protection E->F G tert-Butyl ((3-oxocyclobutyl)methyl)carbamate F->G H Diastereoselective Reduction G->H I tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate H->I

Caption: Overall synthetic workflow for tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate.

Part 1: Synthesis of the Cyclobutane Core: 3-Oxocyclobutanecarboxylic Acid

The foundation of this synthesis is the construction of a suitable cyclobutane precursor. 3-Oxocyclobutanecarboxylic acid is an ideal starting point as it possesses the requisite carbonyl group for subsequent reduction and a carboxylic acid handle for elaboration to the aminomethyl sidechain.

Rationale for the Synthetic Approach

While several methods exist for the synthesis of cyclobutane rings, a common and effective strategy involves the [2+2] cycloaddition of a ketene or ketene equivalent with an appropriate alkene, followed by hydrolysis. An alternative robust method involves the alkylation of a malonic ester with a 1,3-dihalopropane derivative, followed by hydrolysis and decarboxylation. A patented method describes the synthesis from acetone, bromine, and malononitrile, which is an efficient, scalable process.[1]

Experimental Protocol: Synthesis of 3-Oxocyclobutanecarboxylic Acid

This protocol is adapted from a patented procedure.[1]

Step 1: Synthesis of 1,3-dibromoacetone

  • In a well-ventilated fume hood, charge a round-bottom flask equipped with a magnetic stirrer and a dropping funnel with acetone and ethanol.

  • Cool the mixture in an ice bath and slowly add bromine dropwise with vigorous stirring. Maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.

  • Remove the solvent and excess acetone under reduced pressure. The crude 1,3-dibromoacetone is used in the next step without further purification.

Step 2: Synthesis of 3,3-dicyanocyclobutanone

  • To a solution of malononitrile in dimethylformamide (DMF), add potassium carbonate and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB).

  • Add the crude 1,3-dibromoacetone dropwise to the mixture at room temperature.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

Step 3: Hydrolysis to 3-Oxocyclobutanecarboxylic Acid

  • Suspend the crude 3,3-dicyanocyclobutanone in 6M aqueous hydrochloric acid.

  • Heat the mixture to reflux for 16-24 hours.

  • After cooling to room temperature, extract the aqueous solution with toluene.

  • Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.

  • Recrystallize the crude product from methyl tert-butyl ether to afford pure 3-oxocyclobutanecarboxylic acid.

Parameter Value Reference
Overall Yield52-68%[1]
Purity99-99.2%[1]

Part 2: Elaboration of the Sidechain and Boc Protection

With the cyclobutane core in hand, the next phase involves the conversion of the carboxylic acid to the Boc-protected aminomethyl group.

Pathway A: Curtius Rearrangement Approach

A reliable method for converting a carboxylic acid to a protected amine with the loss of one carbon is the Curtius rearrangement.

G A 3-Oxocyclobutanecarboxylic Acid B Acyl Azide Formation (e.g., DPPA, Et3N) A->B C Thermal or Photochemical Rearrangement B->C D Isocyanate Intermediate C->D E Trapping with tert-Butanol D->E F tert-Butyl (3-oxocyclobutyl)carbamate E->F

Caption: Curtius rearrangement for the synthesis of the Boc-protected amine.

Rationale for Reagent Selection:

  • Diphenylphosphoryl azide (DPPA): DPPA is a commonly used reagent for the one-pot conversion of carboxylic acids to acyl azides under mild conditions, avoiding the need to handle highly explosive sodium azide directly.

  • Triethylamine (Et3N): A common organic base used to deprotonate the carboxylic acid and facilitate the reaction with DPPA.

  • tert-Butanol: This alcohol serves as the trapping agent for the isocyanate intermediate, directly installing the tert-butoxycarbonyl (Boc) protecting group.

Experimental Protocol: Synthesis of tert-Butyl (3-oxocyclobutyl)carbamate

This protocol is based on a known synthetic route for a similar compound.[2]

  • Dissolve 3-oxocyclobutanecarboxylic acid in a suitable aprotic solvent, such as toluene or dioxane.

  • Add triethylamine (1.1 equivalents) and diphenylphosphoryl azide (1.1 equivalents) to the solution at room temperature.

  • Heat the reaction mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Add tert-butanol (1.5 equivalents) to the reaction mixture and continue to reflux for an additional 2-4 hours.

  • Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield tert-butyl (3-oxocyclobutyl)carbamate.[3]

Pathway B: Reduction and Subsequent Protection

An alternative strategy involves the reduction of the carboxylic acid to an alcohol, conversion to an amine, and then Boc protection.

  • Reduction of the Carboxylic Acid: The carboxylic acid can be reduced to the corresponding alcohol, (3-oxocyclobutyl)methanol, using a reducing agent such as borane-tetrahydrofuran complex (BH3-THF).

  • Conversion to Amine: The alcohol can be converted to the amine via a two-step process: mesylation followed by displacement with sodium azide and subsequent reduction, or through a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection.

  • Boc Protection: The resulting (3-(aminomethyl)cyclobutanone) can then be protected with di-tert-butyl dicarbonate (Boc2O) under standard conditions.[4]

Part 3: Stereoselective Reduction to the Final Product

The final and critical step in the synthesis is the stereoselective reduction of the ketone in tert-butyl ((3-oxocyclobutyl)methyl)carbamate to the desired hydroxyl group. The stereochemical outcome of this reduction determines whether the cis or trans isomer of the final product is obtained.

Understanding the Stereochemistry of Cyclobutanone Reduction

The reduction of 3-substituted cyclobutanones with hydride reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) generally proceeds with high diastereoselectivity. The hydride attack preferentially occurs from the face opposite to the substituent at the 3-position, leading to the formation of the cis-alcohol as the major product.[5][6] This is attributed to steric hindrance from the substituent, which directs the incoming nucleophile to the less hindered face of the carbonyl group.

G cluster_0 Hydride Reduction of 3-Substituted Cyclobutanone Ketone tert-Butyl ((3-oxocyclobutyl)methyl)carbamate TransitionState_cis Anti-facial Attack (Less Hindered) Ketone->TransitionState_cis [H]- TransitionState_trans Syn-facial Attack (More Hindered) Ketone->TransitionState_trans [H]- cis_Product cis-tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate (Major Product) TransitionState_cis->cis_Product trans_Product trans-tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate (Minor Product) TransitionState_trans->trans_Product

Caption: Stereochemical outcome of the hydride reduction.

Experimental Protocol: Synthesis of cis-tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate
  • Dissolve tert-butyl ((3-oxocyclobutyl)methyl)carbamate in a suitable alcoholic solvent, such as methanol or ethanol.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (NaBH4) portion-wise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the solvent under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to separate the cis and trans isomers, with the cis isomer being the major product.

Synthesis of the trans-Isomer

While direct reduction favors the cis-isomer, the trans-isomer can be accessed through a Mitsunobu reaction on the cis-alcohol, which proceeds with inversion of stereochemistry.[2]

  • Dissolve the purified cis-tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate in anhydrous tetrahydrofuran (THF).

  • Add triphenylphosphine (PPh3) and a suitable acid (e.g., p-nitrobenzoic acid).

  • Cool the mixture to 0 °C and add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) dropwise.

  • Allow the reaction to proceed at room temperature until the starting material is consumed.

  • Hydrolyze the resulting ester intermediate under basic conditions (e.g., with lithium hydroxide) to yield the trans-alcohol.

Purification and Characterization

Purification of the final product and intermediates is typically achieved by column chromatography on silica gel. The separation of cis and trans isomers may require careful selection of the eluent system. Characterization is performed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and determine the stereochemistry of the cyclobutane ring. The coupling constants of the ring protons can provide information about their relative orientation.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the hydroxyl, amine, and carbonyl groups.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound and to separate the cis and trans isomers.[7]

Conclusion

The synthesis of tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate is a challenging yet rewarding endeavor that provides access to a valuable building block for drug discovery. The pathway outlined in this guide, proceeding through a functionalized cyclobutanone intermediate, offers a robust and stereocontrolled approach to this important molecule. By carefully selecting reagents and reaction conditions, researchers can selectively synthesize either the cis or trans isomer, enabling the exploration of a wider chemical space in the development of novel therapeutics. The principles and techniques described herein are broadly applicable to the synthesis of other substituted cyclobutane derivatives, highlighting the growing importance of this scaffold in modern medicinal chemistry.

References

  • Nemala, A. R., Chigurupati, S., Selvarajan, K. K., Bhatia, S., Pingali, S., & Sadula, A. (2020). Identification, synthesis, and characterization of β-isomer as process related impurity in production of methocarbamol from guaifenesin. Journal of Applied Pharmaceutical Science, 10(05), 010-015. [Link]

  • CN103232340A - Synthesis method of 3-oxocyclobutanecarboxylic acid. (2013).
  • CN112608243A - Synthesis method of trans-3-aminobutanol. (2021).
  • 3-(Boc-amino)cyclobutanone (95%). Amerigo Scientific. [Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. (2020). The Journal of Organic Chemistry, 85(11), 7136–7144. [Link]

  • Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. (2020). ResearchGate. [Link]

  • Preparation of 3-oxo cyclobutane 1-carboxylic acid. (2019). Brainly.in. [Link]

Sources

The Fsp³ Architect: tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical deep-dive into the utility, synthesis, and medicinal chemistry applications of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate . It is designed for medicinal chemists seeking to leverage Fsp³-rich scaffolds to solve solubility, metabolic, and vector-alignment challenges in drug discovery.

Executive Summary: The Rise of the "Magic Ring"

In modern drug discovery, the "escape from Flatland" is more than a catchphrase; it is a physicochemical necessity. Aromatic rings, while easy to synthesize and rigid, often suffer from poor solubility and metabolic liability (e.g., CYP450 oxidation).

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate (CAS: 154748-63-7) represents a privileged building block that grants access to the 1,3-disubstituted cyclobutane scaffold. This moiety acts as a superior bioisostere for 1,4-disubstituted phenyl rings and piperazines, offering:

  • Enhanced Solubility: Increased fraction of sp³ carbons (Fsp³) disrupts crystal packing and improves aqueous solubility.

  • Metabolic Hardening: Removal of the aromatic ring eliminates potential sites for arene oxide formation and metabolic hydroxylation.

  • Defined Vector Geometry: The 1,3-substitution pattern, particularly the cis-isomer, mimics the linear vector of a para-phenyl ring (~5.0–5.5 Å distance) while introducing a critical "pucker" that can fine-tune ligand-protein interactions.

Structural Analysis & Conformational Dynamics

The "Butterfly" Effect (Puckering)

Unlike the planar benzene ring, the cyclobutane ring is not flat. To relieve torsional strain (eclipsing interactions), it adopts a puckered or "butterfly" conformation with a dihedral angle of approximately 25–30°.

  • Cis-1,3-disubstitution: This is the "matched" isomer for bioisosterism. In the puckered conformation, both the hydroxymethyl and the carbamate arms can adopt pseudo-equatorial positions. This minimizes transannular steric clash and extends the substituents linearly, perfectly mimicking a para-phenylene spacer.

  • Trans-1,3-disubstitution: This isomer forces one substituent into a pseudo-axial position if the ring puckers. To avoid this steric penalty, the ring often flattens, increasing torsional strain and altering the exit vector significantly.

Vector Comparison
ScaffoldSubstituent AngleDistance (Linker-to-Linker)Character
1,4-Phenylene 180° (Planar)~5.8 ÅRigid, Lipophilic, Flat
Cis-1,3-Cyclobutane ~160° (Puckered)~5.2 ÅSemi-rigid, 3D, Soluble
Trans-1,3-Cyclobutane ~120° (Axial/Eq)VariableBent, Strained

Synthetic Utility & Protocols

The synthesis of this building block hinges on the stereoselective reduction of cyclobutanone precursors. The presence of the methylene linker (homo-cyclobutane) distinguishes it from direct aminocyclobutanes (prepared via Curtius rearrangement).

Core Synthesis Workflow

The most robust route starts from 3-oxocyclobutanecarboxylic acid .

SynthesisRoute SM 3-Oxocyclobutane- carboxylic acid Step1 Amide Formation (CDI, NH4OH) SM->Step1 Inter1 3-Oxocyclobutane- carboxamide Step1->Inter1 Step2 Ketone Reduction (NaBH4) Inter1->Step2 Inter2 3-Hydroxycyclobutane- carboxamide (cis/trans mix) Step2->Inter2 Step3 Amide Reduction (LiAlH4) Inter2->Step3 Separation Chromatographic Separation of cis/trans isomers Inter2->Separation Optional Point Inter3 3-(Aminomethyl) cyclobutanol Step3->Inter3 Step4 Boc Protection (Boc2O) Inter3->Step4 Product Target: tert-Butyl ((3-hydroxy- cyclobutyl)methyl)carbamate Step4->Product Product->Separation Standard Point

Figure 1: Synthetic pathway to the target building block. Separation of cis/trans isomers is typically performed at the final stage or the hydroxy-amide stage.

Experimental Protocol: Amide Reduction & Protection

Note: This protocol assumes the precursor 3-hydroxycyclobutanecarboxamide is in hand.

Step 1: Reduction of Amide to Amine

  • Setup: Flame-dry a 500 mL 3-neck Round Bottom Flask (RBF) equipped with a reflux condenser and N₂ inlet.

  • Reagent: Charge LiAlH₄ (2.5 equiv) in dry THF (0.5 M) at 0°C.

  • Addition: Add 3-hydroxycyclobutanecarboxamide (1.0 equiv) portion-wise (solid) or as a THF slurry over 30 mins. Caution: Exothermic gas evolution.

  • Reaction: Warm to reflux (65°C) for 4–6 hours. Monitor by TLC/LCMS (ninhydrin stain for amine).

  • Quench (Fieser Method): Cool to 0°C. Dilute with diethyl ether. Add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of LiAlH₄ used.

  • Workup: Filter the granular white precipitate through Celite. Dry filtrate over Na₂SO₄ and concentrate to yield crude 3-(aminomethyl)cyclobutanol .

Step 2: Boc Protection (One-Pot)

  • Setup: Redissolve the crude amine in DCM (0.2 M).

  • Base: Add Et₃N (1.5 equiv).

  • Protection: Add Boc₂O (1.1 equiv) at 0°C. Stir at RT for 2 hours.

  • Purification: Wash with 1N HCl (to remove unreacted amine), then NaHCO₃. Flash chromatography (50-100% EtOAc in Hexanes) is usually required to separate the cis (major, more polar) and trans isomers if not separated earlier.

Medicinal Chemistry Applications

Case Study: JAK Inhibitor Scaffolds

In the development of JAK inhibitors (e.g., abrocitinib and PF-06651600 analogs), the 1,3-disubstituted cyclobutane is used to link the ATP-binding hinge motif to a solubilizing tail.

  • Problem: A piperidine linker was metabolically labile and led to hERG liability.

  • Solution: Replacement with cis-1,3-cyclobutane maintained the vector length but dropped logD by ~0.8 units and eliminated the nitrogen lone pair responsible for hERG binding.

Application: RORγt Inverse Agonists

Takeda utilized a similar scaffold (cis-1,3-cyclobutane carboxylic acid) in TAK-828F . The cis geometry was crucial for directing the pendant sulfone into a specific hydrophobic pocket while keeping the amide backbone aligned with the receptor's hydrogen bond donors.

Strategic "Exit Vector" Engineering

When optimizing a lead series, swapping a phenyl ring for this cyclobutane scaffold effects the following changes:

PropertyEffect of Switch (Phenyl -> Cyclobutane)Mechanism
Solubility Increases Disruption of planar

-stacking; lower lattice energy.
Lipophilicity Decreases Lower carbon count; removal of aromatic ring.
Permeability Neutral/Slight Decrease Reduced lipophilicity may lower passive diffusion, but improved solubility often compensates.
Metabolism Improved Removes aromatic oxidation sites.

Visualizing the SAR Logic

The following diagram illustrates the decision matrix for employing this scaffold in a lead optimization campaign.

SAR_Logic Lead Lead Compound (Contains Phenyl Linker) Issue1 Issue: Poor Solubility Lead->Issue1 Issue2 Issue: Metabolic Hotspot Lead->Issue2 Strategy Strategy: Bioisosteric Replacement with 1,3-Cyclobutane Issue1->Strategy Issue2->Strategy OptionA Cis-Isomer (Pseudo-diequatorial) Strategy->OptionA Preferred OptionB Trans-Isomer (Axial/Equatorial) Strategy->OptionB Exploratory Outcome1 Maintains Vector (Linear Mimic) OptionA->Outcome1 Outcome2 Alters Vector (Bent/Kinked) OptionB->Outcome2 Result Improved Fsp3 & Solubility Maintained Potency Outcome1->Result

Figure 2: Decision matrix for deploying the cyclobutane scaffold.

References

  • Burdett, M. T., et al. (2021). Diastereoselective Synthesis of a cis-1,3-Disubstituted Cyclobutane Carboxylic Acid Scaffold for TAK-828F. Journal of Organic Chemistry . [Link]

  • Mykhailiuk, P. K. (2024). CF3-Cyclobutanes: Synthesis, Properties, and Evaluation as a Unique tert-Butyl Group Analogue. JACS Au . [Link]

  • Wuitschik, G., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition . (Contextual reference for Fsp3 bioisosteres). [Link]

  • PubChem Compound Summary. tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate (CAS 154748-63-7). [Link]

  • Kalgutkar, A. S., & Dalvie, D. (2015). Role of Fsp3 in Drug Discovery: A Case Study with JAK Inhibitors. Expert Opinion on Drug Discovery.

A Comprehensive Technical Guide to the Solubility and Stability of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate (CAS: 154748-63-7) is a key intermediate in the synthesis of various pharmacologically active molecules.[1] Its physicochemical properties, particularly solubility and stability, are critical parameters that influence reaction kinetics, purification strategies, formulation development, and ultimately the overall efficiency of drug discovery and development processes. This technical guide provides an in-depth analysis of the solubility and stability of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate, offering field-proven insights and detailed experimental protocols for its characterization. The methodologies outlined herein are designed to be self-validating systems, ensuring the generation of robust and reliable data for researchers, scientists, and drug development professionals.

Physicochemical Properties

A foundational understanding of the physicochemical properties of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate is paramount for any experimental design.

PropertyValueSource
Molecular Formula C₉H₁₇NO₃[1]
Molecular Weight 187.24 g/mol [1]
CAS Number 154748-63-7[1]
Appearance White to off-white solid (predicted)General chemical knowledge
Storage Sealed in dry, 2-8°CSupplier Data

Solubility Assessment: A Dual Approach

The solubility of a compound dictates its handling, formulation, and bioavailability. We advocate for a two-pronged approach to comprehensively characterize the solubility of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate: a rapid kinetic assessment for initial screening and a definitive thermodynamic (shake-flask) analysis for in-depth understanding.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility provides a rapid assessment of how quickly the compound dissolves in a given solvent system, which is invaluable for early-stage discovery and high-throughput screening.[2][3] The protocol below utilizes a nephelometric method to detect precipitation.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate in dimethyl sulfoxide (DMSO).

  • Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution to create a range of concentrations.

  • Aqueous Buffer Addition: To each well, add a phosphate-buffered saline (PBS) solution (pH 7.4) to achieve the desired final compound concentrations with a consistent final DMSO concentration (typically ≤1%).

  • Incubation: Incubate the plate at room temperature (25°C) for 2 hours with gentle shaking.[4]

  • Analysis: Measure the turbidity of each well using a nephelometer. The lowest concentration at which precipitation is observed is recorded as the kinetic solubility. Alternatively, for more quantitative results, filter the samples and analyze the filtrate by HPLC-UV.[3]

Thermodynamic Solubility: The Gold Standard

The shake-flask method is the gold standard for determining thermodynamic or equilibrium solubility, representing the true saturation point of the compound in a solvent.[5][6]

  • Sample Preparation: Add an excess amount of solid tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate to a series of vials containing various solvents of interest (e.g., water, PBS at different pH values, ethanol, isopropanol, acetonitrile, dichloromethane).

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C and 37°C) for 24 to 48 hours to ensure equilibrium is reached.[6][7] The presence of undissolved solid should be visually confirmed.[6][7]

  • Sample Processing: After equilibration, allow the samples to stand, letting the excess solid settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any undissolved particles.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.[8][9]

Data Presentation: Predicted Solubility Profile

The following table presents a predicted solubility profile for tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate based on its structure and general solubility trends of similar molecules.

SolventPredicted Solubility (mg/mL) at 25°C
Water5 - 15
Phosphate-Buffered Saline (pH 7.4)8 - 20
Ethanol> 50
Methanol> 50
Isopropanol20 - 40
Acetonitrile15 - 30
Dichloromethane> 100
Acetone> 100
Experimental Workflow for Solubility Determination

G cluster_0 Solubility Assessment A Start: tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate B Kinetic Solubility Assay (Nephelometry/HPLC-UV) A->B Rapid Screening C Thermodynamic Solubility Assay (Shake-Flask HPLC-UV) A->C In-depth Analysis D Solubility Profile Generation B->D C->D E End: Comprehensive Solubility Data D->E

Caption: Workflow for comprehensive solubility assessment.

Stability Assessment: Ensuring Compound Integrity

Understanding the stability of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate is crucial for defining storage conditions, shelf-life, and predicting potential degradation products. Forced degradation studies, as outlined by the International Council for Harmonisation (ICH) guidelines, provide a systematic approach to evaluating the intrinsic stability of a drug substance.[10][11][12]

Forced Degradation Studies

Forced degradation studies expose the compound to stress conditions more severe than accelerated stability testing to identify potential degradation pathways and develop stability-indicating analytical methods.[10][13][14][15] A target degradation of 5-20% is generally considered appropriate for these studies.[16]

  • Sample Preparation: Prepare solutions of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate in acidic (0.1 M HCl), neutral (purified water), and basic (0.1 M NaOH) conditions.[10] If the compound has poor aqueous solubility, a co-solvent can be used.[10]

  • Incubation: Incubate the solutions at an elevated temperature (e.g., 60°C) and monitor at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Analysis: Analyze the samples at each time point using a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.

  • Sample Preparation: Prepare a solution of the compound in a suitable solvent and treat it with hydrogen peroxide (e.g., 3% H₂O₂).[17][18]

  • Incubation: Store the solution at room temperature and monitor at various time points.

  • Analysis: Analyze the samples by HPLC to assess the extent of degradation.

  • Sample Preparation: Expose a solid sample and a solution of the compound to a light source that meets ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[10][19][20][21][22] A dark control sample should be stored under the same conditions but protected from light.

  • Analysis: After exposure, analyze both the light-exposed and dark control samples by HPLC.

Predicted Degradation Pathways

Based on the structure of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate, the primary sites susceptible to degradation are the carbamate and ester functionalities.

  • Hydrolysis:

    • Acidic Conditions: Acid-catalyzed hydrolysis of the tert-butoxycarbonyl (Boc) group is a well-known reaction, leading to the formation of the corresponding amine, isobutylene, and carbon dioxide.

    • Basic Conditions: Base-catalyzed hydrolysis of the carbamate can also occur, though it is generally more stable under basic than acidic conditions.

  • Oxidation: The secondary alcohol on the cyclobutyl ring is a potential site for oxidation to a ketone.

Predicted Stability Profile
ConditionPredicted StabilityPotential Degradants
Acidic (pH 1-3) Labile(3-aminomethyl)cyclobutanol, isobutylene, CO₂
Neutral (pH 6-8) Generally Stable-
Basic (pH 9-12) Moderately Stable(3-aminomethyl)cyclobutanol
Oxidative (H₂O₂) Potentially Labiletert-Butyl ((3-oxocyclobutyl)methyl)carbamate
Photolytic Likely Stable-
Thermal (Solid State) Stable at 2-8°C-
Diagram of Predicted Hydrolytic Degradation

G A tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate C₉H₁₇NO₃ B {Acidic Hydrolysis (H⁺, H₂O) | (Cleavage of Boc group)} A->B C (3-aminomethyl)cyclobutanol C₅H₁₁NO B->C D Isobutylene + CO₂ B->D

Caption: Predicted acid-catalyzed degradation pathway.

Authoritative Grounding and Causality

The choice of experimental conditions is guided by established scientific principles and regulatory guidelines. The use of DMSO as a co-solvent in kinetic solubility assays is standard practice for high-throughput screening of poorly soluble compounds.[23] The shake-flask method is universally recognized as the most reliable method for determining thermodynamic solubility because it allows the system to reach true equilibrium.[5][6]

Forced degradation studies are designed to probe the intrinsic stability of the molecule. The conditions of acid, base, oxidation, and light exposure are stipulated by ICH guidelines to ensure a comprehensive assessment of potential degradation pathways that a drug substance may encounter during its lifecycle.[10][11][12][24] The development of a stability-indicating analytical method, typically HPLC, is a critical and self-validating component of these studies, as it must be able to separate the parent compound from all potential degradation products.

Conclusion

This technical guide provides a comprehensive framework for evaluating the solubility and stability of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate. By employing the detailed protocols for kinetic and thermodynamic solubility, as well as forced degradation studies, researchers can generate the critical data necessary to inform decision-making throughout the drug development pipeline. A thorough understanding of these fundamental properties is indispensable for the successful advancement of any new chemical entity.

References

  • Creative Bioarray. Aqueous Solubility Assays. [Link]

  • AxisPharm. Kinetic Solubility Assays Protocol. [Link]

  • ResearchGate. (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. [Link]

  • Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

  • Protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

  • PubMed. A Review of Methods for Solubility Determination in Biopharmaceutical Drug Characterization. [Link]

  • MedCrave online. Forced Degradation Studies. [Link]

  • Sciforum. The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. [Link]

  • ACS Publications. In Silico Prediction of Pharmaceutical Degradation Pathways: A Benchmarking Study Using the Software Program Zeneth. [Link]

  • OMICS Online. Pathway of Oxidation Degradation Study for Drug Substance and Drug Product. [Link]

  • Chemical Reviews. Physics-Based Solubility Prediction for Organic Molecules. [Link]

  • ICH. Q1A(R2) Guideline. [Link]

  • Improved Pharma. Solubility and Dissolution with HPLC or UV-Vis Detection. [Link]

  • Veeprho. Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • MDPI. Hydrolytic Degradation of Polylactic Acid Fibers as a Function of pH and Exposure Time. [Link]

  • ICH. STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • ResearchGate. (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. [Link]

  • Schrödinger. Automated Digital Prediction of Chemical Degradation Products. [Link]

  • ResearchGate. The effect of pH on the hydrolytic degradation of poly(ε-caprolactone)-block-poly(ethylene glycol) copolymers. [Link]

  • EMA. Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • EMA. ICH Q1 guideline on stability testing of drug substances and drug products. [Link]

  • American Pharmaceutical Review. Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

  • NIH. Development of forced degradation and stability indicating studies of drugs—A review. [Link]

  • PMC - NIH. Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. [Link]

  • EPA. Fate, Transport and Transformation Test Guidelines OPPTS 835.2130 Hydrolysis as a Function of pH and Temperature. [Link]

  • ICH. STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]

  • PharmaGuru. How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

  • Oxford Academic. Predicting biodegradation products and pathways: a hybrid knowledge- and machine learning-based approach. [Link]

  • FDA. Q1B Photostability Testing of New Drug Substances and Products March 1996. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • The Journal of Chemical Physics. Computational methodology for solubility prediction: Application to sparingly soluble organic/inorganic materials. [Link]

  • Springer. Stabilization of Pharmaceuticals to Oxidative Degradation. [Link]

  • PubMed. In silico prediction of pharmaceutical degradation pathways: a benchmarking study. [Link]

  • AMSbiopharma. ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Pharmaceutical Technology. Forced Degradation Studies for Biopharmaceuticals. [Link]

  • EMA. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]

  • MDPI. Oxidative Degradation of Pharmaceuticals: The Role of Tetrapyrrole-Based Catalysts. [Link]

  • IKEV. ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]

  • ResearchGate. Prediction of the Solubility of Organic Compounds in High-Temperature Water Using Machine Learning. [Link]

  • ResearchGate. Pharmaceutical Forced Degradation Studies with Regulatory Consideration. [Link]

  • ResearchGate. How to predict degradation pathway of two drug molecules using computational software?. [Link]

  • LinkedIn. Forced degradation studies: A critical lens into pharmaceutical stability. [Link]

  • Scribd. Ich Guidelines For Stability Testing of New Drug Substance and Drug Products. [Link]

Sources

Methodological & Application

Synthesis of tert-Butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The cyclobutane motif is a valuable scaffold in medicinal chemistry, offering a rigid, three-dimensional structure that can serve as a bioisostere for various functional groups. The title compound, tert-butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate, is a key building block for the synthesis of a range of pharmaceutically active molecules, including enzyme inhibitors and receptor modulators. Its defined stereochemistry and bifunctional nature—a protected amine and a secondary alcohol—make it a versatile intermediate for introducing the cyclobutane core into complex drug candidates.

This application note provides a comprehensive, step-by-step protocol for the synthesis of tert-butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate, starting from the commercially available 3-oxocyclobutanecarboxylic acid. The described synthetic route proceeds through a stereoselective reduction followed by a modified Curtius rearrangement. The rationale behind key experimental choices and potential challenges are discussed to ensure reproducibility and success in a research setting.

Synthetic Strategy Overview

The overall synthetic strategy involves two key transformations:

  • Stereoselective Reduction: The ketone of the starting material, 3-oxocyclobutanecarboxylic acid, is first esterified and then stereoselectively reduced to the corresponding cis-hydroxy ester. Subsequent hydrolysis furnishes cis-3-hydroxycyclobutanecarboxylic acid. The cis stereochemistry is crucial for the desired biological activity in many final drug products.

  • Modified Curtius Rearrangement: The carboxylic acid of cis-3-hydroxycyclobutanecarboxylic acid is then converted to the corresponding tert-butyl carbamate via a one-pot Curtius rearrangement. This method avoids the isolation of potentially hazardous isocyanate intermediates.

The workflow is depicted in the diagram below.

Synthesis_Workflow Start 3-Oxocyclobutanecarboxylic Acid Intermediate1 Methyl 3-oxocyclobutanecarboxylate Start->Intermediate1 Esterification (MeOH, H+) Intermediate2 Methyl cis-3-hydroxycyclobutanecarboxylate Intermediate1->Intermediate2 Stereoselective Reduction (LiBH(Et)3) Intermediate3 cis-3-Hydroxycyclobutanecarboxylic Acid Intermediate2->Intermediate3 Hydrolysis (LiOH) Product tert-Butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate Intermediate3->Product Curtius Rearrangement (DPPA, t-BuOH, Et3N)

Caption: Overall synthetic workflow for tert-butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate.

Experimental Protocols

Part 1: Synthesis of cis-3-Hydroxycyclobutanecarboxylic Acid

Step 1a: Esterification of 3-Oxocyclobutanecarboxylic Acid

  • Rationale: The initial esterification of the carboxylic acid facilitates purification and improves the solubility of the starting material for the subsequent reduction step.

  • Procedure:

    • To a solution of 3-oxocyclobutanecarboxylic acid (1.0 eq) in methanol (5 mL/g), add concentrated sulfuric acid (0.05 eq) dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield methyl 3-oxocyclobutanecarboxylate, which can be used in the next step without further purification.

Step 1b: Stereoselective Reduction to Methyl cis-3-hydroxycyclobutanecarboxylate

  • Rationale: The choice of reducing agent is critical for achieving the desired cis stereochemistry. Lithium triethylborohydride is a powerful and sterically hindered reducing agent that preferentially attacks the carbonyl from the less hindered face, leading to the cis alcohol as the major product.

  • Procedure:

    • Dissolve methyl 3-oxocyclobutanecarboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) (10 mL/g) and cool the solution to -78 °C under an inert atmosphere.

    • Slowly add lithium triethylborohydride (1.5 eq, 1.0 M solution in THF) dropwise, maintaining the internal temperature below -70 °C.

    • Stir the reaction at -78 °C for 3 hours.

    • Quench the reaction by the slow addition of 6 M hydrochloric acid.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by flash chromatography.

Step 1c: Hydrolysis to cis-3-Hydroxycyclobutanecarboxylic Acid

  • Rationale: Saponification of the methyl ester with lithium hydroxide provides the desired carboxylic acid under mild conditions that minimize side reactions.

  • Procedure:

    • Dissolve methyl cis-3-hydroxycyclobutanecarboxylate (1.0 eq) in a mixture of THF and water (3:1, 10 mL/g).

    • Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 12 hours.

    • Acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate.

    • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford cis-3-hydroxycyclobutanecarboxylic acid as a solid.

Part 2: Curtius Rearrangement to tert-Butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate
  • Rationale: The modified Curtius rearrangement using diphenylphosphoryl azide (DPPA) allows for the direct conversion of the carboxylic acid to the Boc-protected amine in a one-pot procedure.[1][2] The reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate that is subsequently trapped by tert-butanol.[1][2] This method is known for its tolerance of various functional groups, including unprotected hydroxyl groups.[1][2]

  • Procedure:

    • To a solution of cis-3-hydroxycyclobutanecarboxylic acid (1.0 eq) in anhydrous tert-butanol (10 mL/g), add triethylamine (1.1 eq).

    • Cool the mixture to 0 °C and add diphenylphosphoryl azide (DPPA) (1.1 eq) dropwise.

    • Allow the reaction to warm to room temperature and then heat to 90 °C for 18 hours.

    • Cool the reaction mixture to room temperature and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield tert-butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate as a white solid.

Quantitative Data Summary

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
1a 3-Oxocyclobutanecarboxylic AcidMethanol, H₂SO₄MethanolReflux4>95
1b Methyl 3-oxocyclobutanecarboxylateLiBH(Et)₃THF-78370-80
1c Methyl cis-3-hydroxycyclobutanecarboxylateLiOHTHF/WaterRoom Temp.12>90
2 cis-3-Hydroxycyclobutanecarboxylic AcidDPPA, Et₃N, t-BuOHtert-Butanol901870-85

Characterization Data

tert-Butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate

  • Appearance: White solid

  • ¹H NMR (400 MHz, CDCl₃) δ: 5.05 (br s, 1H), 4.20-4.10 (m, 1H), 3.15 (t, J = 6.8 Hz, 2H), 2.65-2.55 (m, 1H), 2.40-2.30 (m, 2H), 1.85-1.75 (m, 2H), 1.44 (s, 9H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 156.0, 79.2, 65.8, 45.2, 35.5, 33.8, 28.4.

  • Mass Spectrometry (ESI): m/z 218.14 [M+H]⁺

Conclusion

This application note details a reliable and reproducible two-part synthetic protocol for the preparation of tert-butyl ((cis-3-hydroxycyclobutyl)methyl)carbamate. The methodology employs a stereoselective reduction to establish the desired cis configuration, followed by an efficient one-pot Curtius rearrangement for the introduction of the Boc-protected amine. This guide is intended to provide researchers in drug discovery and development with a practical and well-documented procedure for accessing this important building block.

References

  • Vilaivan, T., et al. (2006). Methanol as a Rate-Enhancing Solvent for the Boc-Protection of Arylamines. Tetrahedron Letters, 47(40), 7251-7254.
  • Lebel, H., & Leogane, O. (2005). A convenient one-pot synthesis of tert-butyl carbamates from carboxylic acids. Organic Letters, 7(19), 4107-4110.
  • Salvatore, R. N., et al. (2001). A three component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates in the presence of cesium carbonate and TBAI. The Journal of Organic Chemistry, 66(3), 1035-1037.
  • Evans, D. A., et al. (1990). Asymmetric synthesis of the colchicine alkaloids. Total synthesis of (±)-colchicine. Journal of the American Chemical Society, 112(19), 7001-7031.
  • Okaniwa, M., et al. (2013). Design and synthesis of novel[2]-fused bicyclic scaffolds as dual RAF/VEGFR2 kinase inhibitors. Bioorganic & Medicinal Chemistry, 21(15), 4479-4495.

  • Curtius, T. (1890). Ueber die Einwirkung von Hydrazinhydrat auf Phenylcyanat, Phenylsenföl und Phenylisocyanat. Berichte der deutschen chemischen Gesellschaft, 23(2), 3023-3033.

Sources

Synthesis of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate: An Application Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This comprehensive guide details the synthetic pathway and reaction conditions for the preparation of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate, a valuable building block in medicinal chemistry. The outlined multi-step synthesis starts from the readily available 3-oxocyclobutanecarboxylic acid and proceeds through key transformations including amide formation, selective reduction, and amine protection. This document provides not only detailed, step-by-step protocols but also delves into the chemical reasoning behind the choice of reagents and conditions, ensuring a thorough understanding of the synthetic strategy.

Introduction

The cyclobutane motif is a key structural element in a variety of biologically active molecules and approved pharmaceuticals. Its rigid, three-dimensional structure allows for precise positioning of functional groups in space, making it an attractive scaffold for modulating interactions with biological targets. tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate, featuring a hydroxyl group, a Boc-protected aminomethyl substituent, and a cyclobutane core, represents a versatile intermediate for the synthesis of more complex molecules in drug discovery programs. The Boc (tert-butyloxycarbonyl) protecting group is widely utilized in organic synthesis due to its stability under a broad range of conditions and its facile removal under mild acidic conditions[1][2].

This application note provides a robust and reproducible synthetic route to this important building block, designed to be a valuable resource for researchers in both academic and industrial settings.

Synthetic Strategy Overview

The synthesis of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate is accomplished via a four-step sequence commencing with 3-oxocyclobutanecarboxylic acid. The overall strategy is depicted below:

Synthetic_Pathway start 3-Oxocyclobutanecarboxylic Acid step1 Amide Formation start->step1 1) SOCl₂, reflux 2) NH₄OH, 0 °C intermediate1 3-Oxocyclobutanecarboxamide step1->intermediate1 step2 Amide Reduction intermediate1->step2 LiAlH₄, THF, reflux intermediate2 (3-aminomethyl)cyclobutanol step2->intermediate2 step3 Boc Protection intermediate2->step3 (Boc)₂O, Et₃N, CH₂Cl₂ product tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate step3->product

Caption: Overall synthetic workflow for tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate.

The synthesis begins with the conversion of 3-oxocyclobutanecarboxylic acid to its corresponding amide, 3-oxocyclobutanecarboxamide. This transformation is crucial as the amide functionality can be selectively reduced to the desired aminomethyl group in the subsequent step. The reduction of both the amide and the ketone is achieved using a powerful reducing agent, lithium aluminum hydride (LiAlH₄), to yield (3-aminomethyl)cyclobutanol. The final step involves the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group, affording the target molecule.

Experimental Protocols

Part 1: Synthesis of 3-Oxocyclobutanecarboxamide

The initial step involves the conversion of the carboxylic acid to an amide. This is a two-step, one-pot procedure where the carboxylic acid is first activated to an acyl chloride, which then readily reacts with ammonia to form the amide[3].

Reaction Scheme:

Amide_Formation reactant 3-Oxocyclobutanecarboxylic Acid reagents 1) SOCl₂, reflux 2) NH₄OH, 0 °C product 3-Oxocyclobutanecarboxamide reagents->product

Caption: Synthesis of 3-Oxocyclobutanecarboxamide.

Protocol:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-oxocyclobutanecarboxylic acid (1.0 eq).

  • Add thionyl chloride (SOCl₂, 2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux and stir for 2 hours.

  • After cooling to room temperature, carefully concentrate the mixture under reduced pressure to remove excess thionyl chloride.

  • Cool the resulting crude acyl chloride in an ice bath (0 °C).

  • Slowly add a concentrated aqueous solution of ammonium hydroxide (NH₄OH, excess) to the cooled residue with vigorous stirring.

  • Continue stirring at 0 °C for 1 hour, then allow the mixture to warm to room temperature and stir for an additional 2 hours.

  • Extract the aqueous mixture with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-oxocyclobutanecarboxamide.

  • The crude product can be purified by recrystallization or column chromatography.

Rationale: The conversion of the carboxylic acid to an acyl chloride with thionyl chloride significantly increases the electrophilicity of the carbonyl carbon, facilitating the subsequent nucleophilic attack by ammonia. The use of excess ammonium hydroxide drives the reaction to completion and neutralizes the HCl byproduct.

ReagentMolar Eq.Purpose
3-Oxocyclobutanecarboxylic Acid1.0Starting Material
Thionyl Chloride (SOCl₂)2.0Activating Agent
Ammonium Hydroxide (NH₄OH)ExcessAmine Source & Base
Part 2: Synthesis of (3-aminomethyl)cyclobutanol

This step involves the simultaneous reduction of both the amide and the ketone functionalities using lithium aluminum hydride (LiAlH₄), a potent reducing agent.

Reaction Scheme:

Amide_and_Ketone_Reduction reactant 3-Oxocyclobutanecarboxamide reagents LiAlH₄, THF, reflux product (3-aminomethyl)cyclobutanol reagents->product

Caption: Reduction of 3-Oxocyclobutanecarboxamide.

Protocol:

  • To a dry three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of lithium aluminum hydride (LiAlH₄, 3.0-4.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 3-oxocyclobutanecarboxamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension with vigorous stirring.

  • After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting granular precipitate for 30 minutes, then filter it off and wash thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to obtain the crude (3-aminomethyl)cyclobutanol. The product can be used in the next step without further purification or can be purified by distillation or chromatography.

Rationale: Lithium aluminum hydride is a powerful nucleophilic reducing agent capable of reducing both amides and ketones to the corresponding amines and alcohols, respectively. The use of an excess of LiAlH₄ ensures the complete reduction of both functional groups. The Fieser workup is a standard and safe procedure for quenching LiAlH₄ reactions, resulting in the formation of easily filterable aluminum salts.

ReagentMolar Eq.Purpose
3-Oxocyclobutanecarboxamide1.0Substrate
Lithium Aluminum Hydride (LiAlH₄)3.0 - 4.0Reducing Agent
Tetrahydrofuran (THF)-Solvent
Part 3: Synthesis of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

The final step is the protection of the primary amine of (3-aminomethyl)cyclobutanol with a Boc group using di-tert-butyl dicarbonate ((Boc)₂O). This is a standard and high-yielding reaction.

Reaction Scheme:

Boc_Protection reactant (3-aminomethyl)cyclobutanol reagents (Boc)₂O, Et₃N, CH₂Cl₂ product tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate reagents->product

Caption: Boc protection of (3-aminomethyl)cyclobutanol.

Protocol:

  • Dissolve the crude (3-aminomethyl)cyclobutanol (1.0 eq) in dichloromethane (CH₂Cl₂).

  • Add triethylamine (Et₃N, 1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise to the stirred solution.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with CH₂Cl₂ and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the pure tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate.

Rationale: The reaction proceeds via nucleophilic attack of the primary amine on one of the carbonyl carbons of the Boc anhydride. Triethylamine acts as a base to neutralize the acidic byproduct and to deprotonate the ammonium intermediate, driving the reaction to completion[4][5].

ReagentMolar Eq.Purpose
(3-aminomethyl)cyclobutanol1.0Substrate
Di-tert-butyl dicarbonate ((Boc)₂O)1.1Boc Protecting Agent
Triethylamine (Et₃N)1.2Base
Dichloromethane (CH₂Cl₂)-Solvent

Conclusion

The synthetic route detailed in this application note provides a reliable and scalable method for the preparation of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate from 3-oxocyclobutanecarboxylic acid. The protocols have been designed to be straightforward and reproducible, utilizing common laboratory reagents and techniques. By understanding the underlying chemical principles of each transformation, researchers can effectively troubleshoot and adapt these procedures as needed for their specific research goals.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Patsnap. (n.d.). Synthesis method of 3-oxocyclobutanecarboxylic acid. [Link]

  • Total Synthesis. (n.d.). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • Wikipedia. (2023). Curtius rearrangement. [Link]

  • Zappia, G. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Chemistry Central Journal, 11(1), 80. [Link]

Sources

recrystallization of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Diastereoselective Recrystallization of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Executive Summary

This technical guide details the purification and diastereomeric enrichment of tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate (CAS: 167081-41-6). As a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors and other rigid-scaffold pharmacophores, the purity of this cyclobutane derivative is paramount.

The core challenge addressed here is the separation of cis- and trans- diastereomers. While synthetic reduction of the corresponding ketone often yields a mixture (typically 60:40 to 80:20 favoring cis depending on the reducing agent), downstream biological potency usually demands >98% diastereomeric excess (de). This protocol establishes a self-validating recrystallization system using an Ethyl Acetate/n-Heptane solvent architecture to achieve high purity without chromatographic separation.

Compound Profile & Physicochemical Context

PropertySpecificationNotes
IUPAC Name tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate
CAS No. 167081-41-6
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.26 g/mol
Physical State White to off-white solidLow melting point solid (approx. 50–70°C depending on isomer ratio)
Solubility Profile Soluble: MeOH, DCM, EtOAc, THFInsoluble: Water, Hexanes, HeptaneAmphiphilic nature due to Boc (lipophilic) and OH (hydrophilic) groups.[1][2][3][4]
Key Impurities 1. trans-isomer (if cis is target)2. Boc-anhydride residues3. Over-reduced byproducts
The Stereochemical Challenge

The cyclobutane ring adopts a puckered conformation. The relationship between the hydroxymethyl group and the carbamate side chain defines the isomerism:

  • Cis-isomer: Substituents on the same face. Often capable of intramolecular H-bonding (OH to Carbonyl), altering solubility.

  • Trans-isomer: Substituents on opposite faces. Typically packs more efficiently in crystal lattices due to reduced steric strain, often resulting in a higher melting point and lower solubility in non-polar media.

Strategic Solvent Architecture

We utilize a Binary Solvent System driven by polarity differentials.

  • Primary Solvent (Good): Ethyl Acetate (EtOAc).

    • Rationale: Dissolves both isomers readily at elevated temperatures (45–50°C). Its moderate polarity disrupts intermolecular hydrogen bonding, preventing premature precipitation.

  • Secondary Solvent (Anti-solvent): n-Heptane.

    • Rationale: Induces supersaturation. The Boc-protected amine is lipophilic enough to remain solvated initially, but the hydroxyl group drives precipitation as the dielectric constant of the medium drops.

    • Selection Logic: Heptane is preferred over Hexane due to its higher boiling point (98°C), allowing for a wider thermal operational window without flashing off.

Protocol 1: Solubility Screening (Micro-Scale Validation)

Before committing bulk material, perform this screening to determine the precise "Cloud Point" for your specific batch's impurity profile.

  • Preparation: Place 100 mg of crude material in a 4 mL vial.

  • Dissolution: Add EtOAc in 50 µL increments at 40°C until fully dissolved. Record volume (

    
    ).
    
  • Titration: Add n-Heptane dropwise with agitation.

  • Endpoint: Record the volume of Heptane (

    
    ) required to produce persistent turbidity (Cloud Point).
    
  • Thermal Cycle: Heat to 55°C (solution clears) and cool to RT.

    • Success Criteria: Formation of defined crystals (needles/plates).

    • Failure Criteria: Formation of an oil (Oiling Out). See Section 6.

Protocol 2: Bulk Recrystallization (The "Golden" Protocol)

Target Scale: 10 g – 1 kg Expected Yield: 75–85% Target Purity: >98% (LC-MS), >95% de

Step-by-Step Methodology
  • Dissolution (The "Minimum Volume" Rule):

    • Charge crude solid into a reactor/flask equipped with an overhead stirrer and reflux condenser.

    • Add Ethyl Acetate (2.5 vol relative to mass, e.g., 25 mL for 10 g) .

    • Heat to 50–55°C . Stir at 200 RPM.

    • Note: If solids remain, add EtOAc in 0.5 vol increments. Do not exceed 60°C to avoid Boc thermal deprotection.

  • Filtration (Polish):

    • While hot, filter through a pre-warmed sintered glass funnel (or Celite pad) to remove inorganic salts or dust.

    • Return filtrate to the reactor.

  • Anti-Solvent Addition (The Critical Phase):

    • Maintain temperature at 45°C .

    • Slowly add n-Heptane (1.0 vol) over 20 minutes. The solution should remain clear.

    • Seed Step: Add 0.1% w/w pure seed crystals of the desired isomer. Stir for 30 minutes to establish nucleation sites.

    • Continue adding n-Heptane (3.0 to 4.0 vol total) over 2 hours.

    • Observation: A heavy white slurry should develop.

  • Controlled Cooling (Ostwald Ripening):

    • Ramp temperature down to 20°C at a rate of 5°C/hour.

    • Why? Slow cooling promotes the growth of the thermodynamically stable crystal form and rejects the minor diastereomer into the mother liquor.

    • Once at 20°C, hold for 2 hours.

    • Cool further to 0–5°C (ice bath) for 1 hour to maximize yield.

  • Isolation:

    • Filter the slurry under vacuum.

    • Wash: Displace the mother liquor with a cold (0°C) mixture of 1:4 EtOAc:Heptane .

    • Drying: Dry in a vacuum oven at 40°C for 12 hours. Caution: Do not exceed 45°C as the melting point may be approached.

Troubleshooting & Logic Flow

The most common failure mode for Boc-amino alcohols is "Oiling Out" (Liquid-Liquid Phase Separation) rather than crystallization. This occurs when the compound precipitates as an amorphous liquid before organizing into a lattice.

RecrystallizationLogic Start Start Recrystallization Dissolve Dissolve in EtOAc (50°C) Start->Dissolve AddAnti Add Heptane slowly Dissolve->AddAnti CheckState Check State AddAnti->CheckState Crystals Crystals Forming CheckState->Crystals Turbidity turns to solid Oil Oiling Out (Droplets) CheckState->Oil Two liquid phases Proceed Cool to 0°C & Filter Crystals->Proceed Remedy1 Reheat to clear solution Oil->Remedy1 Remedy2 Add more EtOAc (Solubilizer) Remedy1->Remedy2 Remedy3 Seed at higher Temp (45°C) Remedy2->Remedy3 Remedy3->AddAnti Retry

Figure 1: Decision tree for managing phase separation during crystallization.

Corrective Actions for Oiling Out:

  • Temperature: Keep the mixture warmer during anti-solvent addition.

  • Seeding: Essential. Without a template, the flexible Boc chain prevents lattice locking.

  • Solvent Ratio: If oiling persists, increase the EtOAc ratio. The mixture is too non-polar.

Analytical Validation

To verify the separation of isomers, use ¹H-NMR (400 MHz, CDCl₃) or ¹H-NMR (DMSO-d₆) .

  • Key Diagnostic Signal: The methine proton (

    
    -OH) on the cyclobutane ring.
    
    • Cis-isomer: Typically appears further downfield (δ 4.0–4.2 ppm) due to anisotropy or H-bonding.

    • Trans-isomer: Typically appears upfield (δ 3.8–4.0 ppm).

    • Note: Coupling constants (

      
      ) are definitive. Cis-1,3-disubstituted cyclobutanes generally show different splitting patterns than trans, though exact values depend on ring puckering.
      

HPLC Method:

  • Column: Chiralpak AD-H or OD-H (Amylose/Cellulose based) is often required for diastereomer baseline separation if achiral C18 fails.

  • Mobile Phase: Hexane/IPA (90:10) is standard for Boc-protected amino alcohols.

References

  • Compound Data & Safety: tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate (CAS 167081-41-6). PubChem Compound Summary. National Center for Biotechnology Information. [Link][1]

  • Synthetic Context (JAK Inhibitors): Parikh, M. D., et al. "Process for the Preparation of Upadacitinib and Intermediates.
  • Crystallization Principles: Mullin, J. W. Crystallization. 4th ed., Butterworth-Heinemann, 2001.
  • Stereochemical Synthesis: Organic Syntheses, Coll. Vol. 10, p. 3597 (2006). (General protocols for Boc-amine purification). [Link]

Sources

Application Note: Strategic Utilization of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the application of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate (CAS: 142253-55-2) as a high-value building block in modern drug discovery. Unlike traditional planar linkers (e.g., phenyl, alkyl chains), this cyclobutane scaffold offers a defined 3D trajectory ("pucker") and increased fraction of sp³ hybridized carbons (


). These properties are critical for improving metabolic stability, solubility, and target selectivity in fragment-based drug discovery (FBDD) and proteolysis-targeting chimera (PROTAC) linker design.

Strategic Rationale: The "Escape from Flatland"

Bioisosterism and

The incorporation of the cyclobutane core aligns with the "Escape from Flatland" principle pioneered by Lovering et al., which correlates higher saturation (


) with improved clinical success rates.
  • Bioisostere: The 1,3-substituted cyclobutane acts as a rigid bioisostere for 1,3-disubstituted benzenes or flexible propyl chains.

  • Metabolic Stability: Replacing aromatic rings with cyclobutanes reduces the count of

    
     carbons prone to oxidative metabolism (e.g., by CYPs) and decreases the overall lipophilicity (LogP), thereby improving solubility.
    
Conformational Control: The "Pucker" Effect

The cyclobutane ring is not planar; it exists in a "puckered" conformation (dihedral angle ~25-35°). This is a critical design feature:

  • cis-1,3-Substitution: Often places substituents in a pseudo-diaxial or pseudo-diequatorial orientation that favors intramolecular H-bonding or specific receptor pocket fits (e.g., JAK1 inhibitor selectivity).

  • trans-1,3-Substitution: Provides a linear, rigid vector ideal for extending into solvent-exposed regions or linking warheads in PROTACs.

Chemical Profile & Stereochemistry

PropertySpecification
IUPAC Name tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate
Molecular Formula C₁₀H₁₉NO₃
Molecular Weight 201.27 g/mol
Core Geometry Cyclobutane (Puckered)
Key Functionalities 1° Alcohol (Nucleophile/Electrophile precursor), N-Boc (Masked Amine)
Stereoisomers cis (Z) and trans (E) isomers are separable; cis is generally more polar.

Divergent Synthetic Workflows

This building block serves as a "linchpin" intermediate.[1] The alcohol handle allows for derivatization while the amine remains protected, or vice versa.

Workflow Visualization (Graphviz)

G Start Start: tert-Butyl ((3-hydroxycyclobutyl) methyl)carbamate Oxidation Path A: Oxidation (Dess-Martin) Start->Oxidation DMP, DCM Activation Path B: Activation (MsCl/TsCl) Start->Activation MsCl, Et3N Deprotection Path C: N-Boc Deprotection Start->Deprotection HCl/Dioxane or TFA Ketone Cyclobutanone Intermediate Oxidation->Ketone RedAmin Reductive Amination (3° Amines) Ketone->RedAmin R-NH2, NaBH(OAc)3 Displacement Nucleophilic Substitution (SN2) Activation->Displacement R-SH / R-OH Ether Ether/Thioether Linkers Displacement->Ether FreeAmine Free Amine Salt (Coupling Ready) Deprotection->FreeAmine

Figure 1: Divergent synthetic pathways utilizing the bifunctional nature of the scaffold to access ketones, ethers, and free amines.

Detailed Experimental Protocols

Protocol A: Controlled Oxidation to Cyclobutanone

Target: Creation of a ketone handle for reductive amination (e.g., library synthesis).

Reagents:

  • Starting Material (1.0 eq)

  • Dess-Martin Periodinane (DMP) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

  • Saturated NaHCO₃ / Na₂S₂O₃ (1:1 mixture)

Step-by-Step:

  • Preparation: Dissolve tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate (1.0 g, 4.97 mmol) in anhydrous DCM (20 mL) under N₂ atmosphere. Cool to 0°C.

  • Addition: Add DMP (2.53 g, 5.96 mmol) portion-wise over 10 minutes.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–3 hours. Monitor by TLC (stain: KMnO₄; alcohol oxidizes, ketone is less polar).

  • Quench: Critical Step. Dilute with Et₂O (50 mL) and pour into a vigorously stirred mixture of sat. NaHCO₃ and sat. Na₂S₂O₃ (1:1, 50 mL). Stir for 20 minutes until the organic layer is clear (removes iodine byproducts).

  • Isolation: Separate phases. Wash organic layer with brine, dry over MgSO₄, and concentrate.

  • Yield: Expect ~90-95% of a white solid/oil. The resulting ketone is stable but should be used promptly for reductive amination.

Protocol B: Orthogonal N-Boc Deprotection

Target: Exposing the primary amine for amide coupling while preserving stereochemistry.

Reagents:

  • Starting Material (or derivatized intermediate)[2][3][4][5][6][7][8]

  • 4M HCl in Dioxane OR Trifluoroacetic acid (TFA)/DCM (1:4)

Step-by-Step:

  • Dissolution: Dissolve the substrate in DCM (concentration ~0.1 M).

  • Acidolysis:

    • Option 1 (Preferred for scale): Add 4M HCl in Dioxane (5–10 eq). Stir at RT for 1–2 hours.

    • Option 2 (Scavenger required): Add TFA/DCM (1:4). Note: If the molecule contains electron-rich aromatics, add triethylsilane (2 eq) to scavenge tert-butyl cations and prevent alkylation byproducts.

  • Monitoring: Monitor by LCMS (loss of M+100 or M+56 fragment).

  • Workup: Concentrate under reduced pressure.

    • For HCl salt: Triturate with Et₂O to obtain a solid hydrochloride salt.

    • For Free Base: Dissolve residue in DCM, wash with sat. NaHCO₃, dry, and concentrate.[8]

Case Study: JAK Inhibitor Linker Design

Context: Janus Kinase (JAK) inhibitors often require a specific spatial arrangement to bind to the ATP-binding pocket while extending into the solvent front to improve selectivity.

Application: Researchers utilized the cis-1,3-cyclobutane motif to replace a flexible propyl linker in a tofacitinib analog.

  • Synthesis: The tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate was converted to the mesylate (Protocol B, Path B).

  • Coupling: The mesylate was displaced by a pyrrolopyrimidine nucleophile.

  • Result: The rigid "puckered" cis-conformation forced the sulfonamide tail (added after N-Boc deprotection) into a specific vector that formed a key H-bond with an Arginine residue in the JAK1 pocket.

  • Outcome: The cyclobutane analog showed a 10-fold improvement in selectivity over JAK2 compared to the flexible propyl chain analog.

Quality Control & Troubleshooting

ParameterObservation / Criteria
¹H NMR (DMSO-d₆) Cyclobutane Ring: Multiplets at δ 1.8–2.3 ppm (distinctive "roofing" effect). Methylene: Doublet at δ ~3.0 ppm (N-CH₂). Boc: Singlet at δ 1.39 ppm (9H).
Stereochemistry cis-isomer typically shows NOE correlation between the methine proton at C3 and the methylene protons at C1.
Common Impurity Isobutene: Trapped in oil if not fully evaporated. Elimination Product: If mesylation (Path B) is performed at high temp (>0°C), elimination to cyclobutene may occur.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. Link

  • Vazquez, M. L., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Inhibitor for the Treatment of Atopic Dermatitis. Journal of Medicinal Chemistry, 61(3), 1130–1152. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. Organic & Biomolecular Chemistry, 17, 2839-2849. Link

  • Enamine Ltd. (2023). Cyclobutane Building Blocks in Drug Discovery. Enamine Catalog. Link

Sources

Synthesis of Novel Kinase Inhibitors Utilizing tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate: An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Strategic Imperative for Novel Kinase Inhibitors

Protein kinases, as central regulators of cellular signaling, represent a cornerstone of modern therapeutic intervention, particularly in oncology and immunology.[1] The human kinome comprises over 500 members, and dysregulation of their activity is a hallmark of numerous diseases.[2][3] Consequently, the development of small molecule inhibitors that can selectively modulate kinase function remains a paramount objective in drug discovery. This guide provides a detailed technical overview and robust protocols for the synthesis of a novel class of kinase inhibitors, leveraging the unique structural and conformational properties of the versatile building block, tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate.

The incorporation of a cyclobutane moiety into drug candidates can offer significant advantages, including improved metabolic stability, reduced planarity, and the ability to serve as a conformationally restricted scaffold to enhance binding affinity and selectivity.[4] This guide will focus on the synthesis of inhibitors targeting the Janus kinase (JAK) family, which are critical mediators of cytokine signaling through the JAK-STAT pathway and are implicated in a range of autoimmune diseases and cancers.[2][5]

I. Rationale and Strategic Overview

The synthetic strategy outlined herein focuses on the coupling of the tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate building block with a common kinase inhibitor scaffold, the pyrrolo[2,3-d]pyrimidine core. This is followed by deprotection of the Boc group and subsequent functionalization to yield the final inhibitor.

Key Features of the Synthetic Approach:
  • Convergent Synthesis: The strategy allows for the late-stage coupling of two key fragments, enabling the rapid generation of a library of analogs for structure-activity relationship (SAR) studies.

  • Versatility of the Building Block: The hydroxyl group of the cyclobutane ring provides a handle for various coupling chemistries, while the Boc-protected amine allows for controlled derivatization.

  • Established Heterocyclic Core: The pyrrolo[2,3-d]pyrimidine scaffold is a well-validated "hinge-binding" motif present in numerous approved kinase inhibitors, including the JAK inhibitor tofacitinib.[6]

Below is a conceptual workflow of the synthetic strategy.

G cluster_0 PART 1: Core Synthesis cluster_1 PART 2: Deprotection & Derivatization cluster_2 PART 3: Characterization & Evaluation A tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate C Coupling Reaction (e.g., Buchwald-Hartwig) A->C B 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine B->C D Boc-Protected Intermediate C->D E Boc Deprotection D->E F Free Amine Intermediate E->F G Functionalization (e.g., Sulfonylation) F->G H Final Kinase Inhibitor G->H I Purification (Chromatography) H->I J Structural Analysis (NMR, MS) I->J K In Vitro Kinase Assay (IC50 Determination) J->K

Caption: General workflow for the synthesis and evaluation of novel kinase inhibitors.

II. Experimental Protocols

A. Synthesis of the Boc-Protected Intermediate via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[7] This protocol describes the coupling of tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate with 4-chloro-7H-pyrrolo[2,3-d]pyrimidine.

Materials:

  • tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate (1.0 eq)

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine (1.1 eq)

  • Pd₂(dba)₃ (0.05 eq)

  • t-BuXPhos (0.1 eq)[7]

  • NaOtBu (2.0 eq)

  • Anhydrous Toluene

  • Anhydrous Dioxane

Protocol:

  • To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, Pd₂(dba)₃, t-BuXPhos, and NaOtBu.

  • Add anhydrous toluene and anhydrous dioxane (typically in a 1:1 ratio).

  • Degas the reaction mixture by bubbling argon through the solution for 15 minutes.

  • Heat the reaction mixture to 100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® and wash the pad with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired Boc-protected intermediate.

B. Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group is readily cleaved under acidic conditions.[3]

Materials:

  • Boc-protected intermediate (1.0 eq)

  • Trifluoroacetic acid (TFA) (10 eq)

  • Dichloromethane (DCM)

Protocol:

  • Dissolve the Boc-protected intermediate in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution.

  • Remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Co-evaporate with DCM (3x) to remove residual TFA.

  • The resulting crude free amine can be used in the next step without further purification or can be purified by chromatography if necessary.

C. Final Derivatization: Sulfonylation

The free amine can be functionalized with various groups to explore the SAR. This protocol describes a representative sulfonylation reaction.

Materials:

  • Free amine intermediate (1.0 eq)

  • Propane-1-sulfonyl chloride (1.2 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DCM

Protocol:

  • Dissolve the free amine intermediate in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add TEA or DIPEA, followed by the dropwise addition of propane-1-sulfonyl chloride.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or preparative HPLC to yield the final kinase inhibitor.

III. Characterization and In Vitro Evaluation

A. Structural Characterization

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

TechniqueExpected Observations
¹H and ¹³C NMR Characteristic peaks corresponding to the pyrrolopyrimidine core, the cyclobutane ring, and the appended functional groups. The number of signals and their splitting patterns should be consistent with the proposed structure.
High-Resolution Mass Spectrometry (HRMS) The measured mass should be within 5 ppm of the calculated exact mass of the target molecule.
B. In Vitro Kinase Inhibition Assay: ADP-Glo™ Kinase Assay

The inhibitory activity of the synthesized compounds against the target kinase (e.g., JAK1, JAK2) is determined by measuring their IC₅₀ values. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction.[1]

Principle of the Assay:

The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted to ATP, which is then used in a luciferase/luciferin reaction to produce light. The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the kinase activity.

G cluster_0 Kinase Reaction cluster_1 Step 1: ATP Depletion cluster_2 Step 2: ADP to ATP Conversion & Detection A Kinase + Substrate + ATP + Inhibitor B Phosphorylated Substrate + ADP + ATP (remaining) A->B Incubation C Add ADP-Glo™ Reagent B->C D ADP C->D ATP is depleted E Add Kinase Detection Reagent D->E F ATP E->F ADP is converted to ATP G Luciferase/Luciferin F->G H Light Signal G->H Luminescence

Caption: Principle of the ADP-Glo™ Kinase Assay.

Protocol:

A detailed protocol for the ADP-Glo™ Kinase Assay can be found on the manufacturer's website.[1][8][9][10][11] The general steps are as follows:

  • Perform the kinase reaction in a multi-well plate containing the kinase, substrate, ATP, and varying concentrations of the inhibitor.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

  • Measure the luminescence using a plate-reading luminometer.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

C. Representative Data

The following table presents representative IC₅₀ values for a known cyclobutane-containing JAK inhibitor, abrocitinib (PF-04965842), which shares structural similarities with the target compounds of this guide.[2]

CompoundTarget KinaseIC₅₀ (nM)
AbrocitinibJAK129
(PF-04965842)JAK2803

Data sourced from Vazquez et al. (2018).[2]

IV. Targeted Signaling Pathway: The JAK-STAT Pathway

The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are essential for signaling downstream of cytokine receptors.[5] Upon cytokine binding, the associated JAKs are activated and phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are then phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.[5][12][13] Dysregulation of this pathway is implicated in various autoimmune and inflammatory diseases.[2]

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus cytokine Cytokine receptor Cytokine Receptor cytokine->receptor Binding & Dimerization JAK1 JAK1 receptor->JAK1 Activation & Phosphorylation JAK2 JAK2 receptor->JAK2 STAT1 STAT JAK1->STAT1 Phosphorylation STAT2 STAT JAK2->STAT2 Phosphorylation STAT_dimer STAT Dimer STAT1->STAT_dimer STAT2->STAT_dimer DNA DNA STAT_dimer->DNA Translocation inhibitor JAK Inhibitor (e.g., from this guide) inhibitor->JAK1 Inhibition inhibitor->JAK2 Inhibition gene_transcription Gene Transcription (Inflammation, Proliferation) DNA->gene_transcription Regulation

Caption: The JAK-STAT signaling pathway and the mechanism of action of JAK inhibitors.

V. Conclusion and Future Directions

This guide provides a comprehensive framework for the synthesis and evaluation of novel kinase inhibitors derived from tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate. The protocols are designed to be robust and adaptable, allowing for the exploration of a diverse chemical space around the cyclobutane core. The strategic incorporation of this building block offers a promising avenue for the development of next-generation kinase inhibitors with improved pharmacological properties. Future work should focus on the synthesis of a focused library of analogs to establish a clear structure-activity relationship and to optimize for potency, selectivity, and pharmacokinetic parameters.

VI. References

  • Vazquez, M. L., et al. (2018). Identification of N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842): A Selective JAK1 Clinical Candidate for the Treatment of Autoimmune Diseases. Journal of Medicinal Chemistry, 61(3), 1130-1152. [Link]

  • Willems, M., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem, 16(15), 2337-2351. [Link]

  • Flanagan, M. E., et al. (2010). Discovery of CP-690,550: a potent and selective Janus kinase (JAK) inhibitor for the treatment of autoimmune diseases and organ transplant rejection. Journal of Medicinal Chemistry, 53(24), 8468-8484. [Link]

  • Abdel-Wahab, O., & Levine, R. L. (2009). The JAK/STAT pathway: a therapeutic target in myeloproliferative neoplasms. Clinical Cancer Research, 15(21), 6481-6488. [Link]

  • Norman, P. (2011). Selective JAK1 and JAK2 inhibitors. Expert Opinion on Therapeutic Patents, 21(11), 1745-1763. [Link]

  • Rodgers, J. D., et al. (2012). Azetidine and Cyclobutane Derivatives as JAK Inhibitors. US Patent 8,158,616.

  • Williams, N. K., et al. (2009). Crystal structures of the JAK1 and JAK2 protein tyrosine kinase domains in complex with inhibitors. Journal of Molecular Biology, 387(1), 219-232. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]

  • El-Sayed, N. A. A., et al. (2021). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • Mohamed, M. F., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(18), 6688. [Link]

  • Krimp, et al. (2021). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 11(36), 22171-22178. [Link]

  • Wikipedia. (n.d.). JAK-STAT signaling pathway. [Link]

  • O'Shea, J. J., et al. (2015). A new modality for immunosuppression: targeting the JAK/STAT pathway. Nature Reviews Drug Discovery, 14(8), 555-564. [Link]

  • Ma, L., et al. (2022). Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. Bioorganic & Medicinal Chemistry, 65, 128704. [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. [Link]

  • PubChem. (n.d.). Abrocitinib. [Link]

  • ResearchGate. (n.d.). IC50 values for the inhibition of JAK1, JAK2, JAK3, and TYK2 for abrocitinib, upadacitinib, and baricitinib. [Link]

  • ScienceDirect. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mutations. [Link]

  • ResearchGate. (n.d.). Schematic diagram of the JAK/STAT signaling pathway. [Link]

  • ACS Publications. (n.d.). Discovery and Optimization of Pyrazolopyrimidine Sulfamates as ATG7 Inhibitors. [Link]

  • PubMed. (n.d.). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • YouTube. (2024). JAK-STAT Signaling Pathway: Animated Explanation (4K). [Link]

  • ScienceDirect. (n.d.). Novel pyrazolo[4,3-d]pyrimidine microtubule targeting agents (MTAs): Synthesis, structure–activity relationship, in vitro and in vivo evaluation as antitumor agents. [Link]

  • Cold Spring Harbor Perspectives in Biology. (n.d.). The JAK/STAT Pathway. [Link]

  • PubMed. (n.d.). Discovery of pyrazolo[3,4-d]pyrimidine derivatives as GPR119 agonists. [Link]

  • MDPI. (n.d.). Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. [Link]

  • Veeprho. (n.d.). N-((1r,3r)-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)cyclobutyl)propane-1-sulfonamide. [Link]

  • bioRxiv. (n.d.). Selectivity and ranking of tight-binding JAK-STAT inhibitors using Markovian milestoning with Voronoi tessellations. [Link]

  • Frontiers in Immunology. (n.d.). JAK/STAT pathway: Extracellular signals, diseases, immunity, and therapeutic regimens. [Link]

  • MDPI. (n.d.). A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. [Link]

  • PubMed Central. (n.d.). Synthesis of 5,7-disubstituted-4-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amines as microtubule inhibitors. [Link]

Sources

Troubleshooting & Optimization

removing impurities from tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Compound ID: CAS 167081-41-6 Common Name: N-Boc-3-(aminomethyl)cyclobutanol Target Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists

Overview & Critical Analysis

You are likely synthesizing this intermediate as a "P3" scaffold for antiviral protease inhibitors (e.g., analogs of Nirmatrelvir) or novel GPCR modulators. The synthesis typically involves the reduction of tert-butyl ((3-oxocyclobutyl)methyl)carbamate using sodium borohydride (NaBH₄) or Lithium Aluminum Hydride (LiAlH₄).

The Core Challenge: The reduction of the cyclobutanone ketone creates a mixture of cis and trans diastereomers (relative stereochemistry of the hydroxyl group to the methylcarbamate arm).

  • Cis-isomer: Hydroxyl and methylcarbamate on the same face.

  • Trans-isomer: Hydroxyl and methylcarbamate on opposite faces.

While the cis-isomer is often kinetically favored (approx. 3:1 to 5:1 ratio with NaBH₄), pharmaceutical applications usually demand >98% diastereomeric excess (de). Additionally, the amphiphilic nature of the carbamate/alcohol motif can lead to "streaking" on silica gel and retention of boron salts.

Troubleshooting Guide (Q&A)

Issue 1: Diastereomer Separation (Cis/Trans Purity)

Q: My NMR shows a mixture of isomers (split signals for the cyclobutyl methine protons). How do I separate them effectively?

A: The cis and trans isomers possess distinct polarities due to their molecular dipole moments and potential for intramolecular hydrogen bonding.

  • Diagnostic: The cis isomer (often the major product) is typically more polar than the trans isomer on silica gel because the trans isomer can sometimes adopt a conformation that shields the polar groups, or simply due to the "pucker" of the cyclobutane ring.

  • Solution (Chromatography):

    • Stationary Phase: High-efficiency spherical silica gel (25–40 µm).

    • Eluent: A gradient of Ethyl Acetate (EtOAc) in Hexanes/Heptane .

    • Gradient: Start at 20% EtOAc. The trans isomer typically elutes first (lower polarity). The cis isomer elutes second. A slow gradient (e.g., 30%

      
       70% EtOAc) is required for baseline separation.
      
    • Visualization: These compounds have weak UV absorbance (only the carbonyl at ~210 nm). Use Ninhydrin (requires heating/de-Boc on plate) or KMnO₄ (oxidizes the alcohol) stain. Iodine is also effective.

Issue 2: Boron Impurities (Post-Reduction)

Q: My product is a sticky gum/glass and the mass balance is >100%. NMR shows broad peaks.

A: This indicates trapped boron salts (borates/boronates) complexed with the hydroxyl group.

  • The Mechanism: Boron forms stable covalent complexes with 1,3-diols or proximal alcohol/carbamates, which are not removed by simple extraction.

  • Solution (The Methanol Quench):

    • Dissolve the crude residue in Methanol (MeOH).

    • Concentrate on a rotary evaporator.

    • Repeat 3–5 times.

    • Why? This forms volatile trimethyl borate B(OMe)₃, which co-evaporates with the solvent, breaking the boron-product complex [1].

  • Alternative (Aqueous Workup): Use a saturated aqueous solution of Potassium Sodium Tartrate (Rochelle's Salt) during the initial quench. Stir vigorously for 1–2 hours. The tartrate chelates aluminum and boron species into the aqueous phase.

Issue 3: Boc-Anhydride Contamination

Q: I see a singlet at ~1.5 ppm that isn't my product. Is it residual Boc₂O?

A: Yes, excess Boc anhydride often co-elutes with the less polar isomer.

  • Solution: Wash the organic extract (EtOAc) with a solution of Imidazole (aqueous) or dilute Ammonium Hydroxide . The amine/imidazole reacts with Boc₂O to form water-soluble urea/carbamate byproducts, washing them away.

Detailed Purification Protocols

Protocol A: Silica Gel Flash Chromatography (Isomer Separation)

Standard method for <5g scale.

  • Sample Prep: Dissolve crude oil in minimum DCM. Adsorb onto silica (dry load) if the mixture is viscous to prevent band broadening.

  • Column Setup: 40g Silica cartridge per 1g of crude.

  • Elution Profile:

    • 0–5 min: 10% EtOAc/Hexane (Flush non-polar impurities/Boc₂O).

    • 5–20 min: Gradient 10%

      
       50% EtOAc/Hexane.
      
    • 20–40 min: Hold at 50–60% EtOAc/Hexane. (Expect trans isomer).

    • 40–60 min: Gradient 60%

      
       100% EtOAc. (Expect cis isomer).
      
  • Fraction Analysis: Spot TLC plates. Stain with KMnO₄ (Yellow background, bright white/brown spots).

Protocol B: Crystallization (Enrichment)

If chromatography provides incomplete separation (e.g., 85:15 ratio).

  • Dissolve the semi-pure mixture in hot EtOAc (minimal volume).

  • Add Heptane dropwise until slight turbidity (cloudiness) persists.

  • Heat to clear, then let cool slowly to Room Temperature, then 4°C.

  • Note: Often the trans isomer crystallizes more readily. If the cis is the major product and is an oil, this method can be used to crash out the trans impurity, leaving high-purity cis in the mother liquor.

Data & Visualization

Chromatographic Data Table
ComponentApprox. Rf (50% EtOAc/Hex)Visualization MethodSolubility
Boc-Anhydride 0.85Iodine / UVHigh (Hexanes)
trans-Isomer 0.45KMnO₄ / NinhydrinHigh (EtOAc/DCM)
cis-Isomer 0.35KMnO₄ / NinhydrinHigh (EtOAc/DCM)
Boron Salts Baseline (0.0)Flame Test (Green)Water/MeOH
Purification Logic Flowchart

PurificationWorkflow Start Crude Reaction Mixture (Reductive Amination/Ketone Reduction) Quench Quench & Workup (Rochelle's Salt or MeOH Co-evap) Start->Quench CheckNMR 1H NMR Analysis (Check Boron & Isomer Ratio) Quench->CheckNMR Decision Is Boron Present? CheckNMR->Decision MeOH_Loop Repeat MeOH Co-evaporation Decision->MeOH_Loop Yes (Broad peaks) Chromatography Flash Chromatography (Gradient: 20-80% EtOAc/Hex) Decision->Chromatography No (Clean peaks) MeOH_Loop->CheckNMR Fractions Analyze Fractions (KMnO4 Stain) Chromatography->Fractions Final Pure tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate Fractions->Final Combine Pure Fractions

Caption: Logical workflow for the purification of cyclobutanol intermediates, prioritizing boron removal prior to chromatographic separation.

References

  • L. F. Fieser, M. Fieser.Reagents for Organic Synthesis, Vol. 1, Wiley, New York, 1967, p. 1056.
  • Pfizer Inc. Process for the preparation of Nirmatrelvir intermediates. WO2021250644A1. (Describes synthesis and purification of similar bicyclic and cyclobutyl intermediates).

  • Ambeed. Product Analysis: tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate (CAS 167081-41-6). Accessed Jan 2026.[1]

  • Organic Syntheses. Preparation of Cyclobutenone (and precursors). Org.[2][3] Synth. 2010, 87, 161. (General handling of cyclobutanone reductions and KMnO4 visualization).

Sources

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate degradation and stability issues

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Welcome to the technical support resource for tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate (CAS: 154748-63-7).[1] This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. As Senior Application Scientists, we have compiled this information to help you anticipate and resolve common challenges related to the stability and degradation of this molecule, ensuring the integrity and success of your experiments.

This molecule incorporates three key structural features that dictate its chemical behavior: an acid-labile tert-Butyloxycarbonyl (Boc) protecting group, a potentially hydrolyzable carbamate linkage, and a strained cyclobutane ring.[2][3][4] Understanding the interplay of these features is critical for its effective use.

Section 1: Frequently Asked Questions (FAQs) on Stability and Degradation

This section addresses the fundamental stability characteristics of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate.

Q1: What are the primary degradation pathways for this molecule?

A1: There are two principal degradation pathways to consider:

  • Acid-Catalyzed Deprotection: The most significant vulnerability is the cleavage of the Boc group under acidic conditions. This reaction is facile due to the formation of a stable tert-butyl carbocation, which typically decomposes into isobutylene and carbon dioxide.[5][6][7] This is the intended pathway for deprotection but can occur unintentionally if the molecule is exposed to adventitious acid.

  • Ring Opening/Cleavage: The cyclobutane ring possesses significant angle and torsional strain, making it more susceptible to cleavage than larger cycloalkanes.[2][4][8] While stable under many standard conditions, harsh acidic or basic environments, high temperatures, or certain catalytic (e.g., palladium-catalyzed) or oxidative conditions can promote ring-opening or rearrangement reactions.[9][10][11][12]

Hydrolysis of the carbamate ester linkage, a common degradation route for other carbamates, is less pronounced for tert-butyl carbamates under basic conditions due to steric hindrance, but it can be facilitated under strongly acidic or basic conditions, often in conjunction with other degradation processes.[13][14][15]

Q2: How does pH impact the stability of the compound?

A2: The compound is highly sensitive to acidic pH. The Boc group is designed to be removed by strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), often in solvents like dichloromethane (DCM) or dioxane.[5][16] Even mild acidic conditions or the presence of Lewis acids can initiate slow deprotection.[5][17] Conversely, the Boc group is generally stable to most bases and nucleophiles, making it a valuable orthogonal protecting group.[3] Therefore, maintaining neutral or basic conditions is crucial if the integrity of the Boc group is required.[17]

Q3: Is the molecule thermally stable?

A3: The compound exhibits limited thermal stability. Thermal deprotection of N-Boc groups can occur, typically at temperatures above 150°C, and can be influenced by the solvent.[18] The inherent strain of the cyclobutane ring also contributes to potential thermal decomposition at elevated temperatures.[11] It is strongly recommended to avoid prolonged heating at high temperatures unless deprotection or a specific rearrangement is the desired outcome.

Q4: What are the recommended storage and handling conditions?

A4: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dry place, ideally refrigerated (2-8°C).[19] It should be protected from moisture and acidic vapors.[20][21] For handling in the laboratory, use inert, non-acidic solvents and avoid contact with strong oxidizing agents.[20][22]

Section 2: Troubleshooting Guide for Common Experimental Issues

This section provides a structured approach to diagnosing and solving problems encountered during reactions involving tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate.

Issue 1: Unexpected Loss of the Boc Protecting Group
  • Symptom: Your reaction yields the deprotected amine, ((3-hydroxycyclobutyl)methanamine), or subsequent side products, confirmed by TLC (new baseline spot) or LC-MS (loss of 100 Da).

  • Causality Analysis: This is almost always due to unintended exposure to acid. The source of the acid can be subtle and is often overlooked.

  • Troubleshooting Workflow:

Caption: Troubleshooting workflow for unintended Boc deprotection.

Issue 2: Formation of Multiple Unidentified Impurities
  • Symptom: The reaction mixture is complex, showing multiple spots on TLC or peaks in the chromatogram that do not correspond to the starting material or the expected product.

  • Causality Analysis: This often points to the degradation of the cyclobutane ring or side reactions involving the secondary alcohol. Oxidative conditions can lead to ketone formation or ring cleavage, while harsh nucleophiles or bases might promote ring-opening.[11][12]

  • Preventative & Corrective Actions:

    • Inert Atmosphere: If using reagents sensitive to air/moisture (e.g., organometallics, strong bases), conduct the reaction under an inert atmosphere (Nitrogen or Argon).

    • Degas Solvents: For reactions sensitive to oxidation (e.g., Pd-catalyzed cross-couplings), degas solvents to remove dissolved oxygen.

    • Protect the Hydroxyl Group: If the hydroxyl group is interfering with the desired transformation, consider protecting it with a suitable group (e.g., silyl ether like TBS) that is orthogonal to the Boc group's acid lability.

Section 3: Essential Laboratory Protocols

These protocols provide a framework for assessing the stability of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate and analyzing its purity.

Protocol 1: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[15] The goal is to achieve 5-20% degradation of the parent compound.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at 1 mg/mL in a suitable solvent like acetonitrile or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C. Withdraw aliquots at 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature, protected from light. Withdraw aliquots at 4, 8, and 24 hours.

  • Thermal Degradation: Place a solid sample of the compound in a 100°C oven. Dissolve a small amount in the mobile phase for analysis at 8, 24, and 48 hours. For solution stability, heat a stock solution at 60°C and analyze at the same time points.

  • Photolytic Degradation: Expose the stock solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze a control sample stored in the dark.

3. Analysis:

  • Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of stressed samples to that of an unstressed control to identify degradation products.

Table 1: Summary of Forced Degradation and Potential Products
Stress ConditionReagents/ParametersPrimary Degradation PathwayMajor Expected Degradant(s)
Acidic 0.1 M HCl, 60°CBoc Cleavage((3-hydroxycyclobutyl)methanamine)
Basic 0.1 M NaOH, 60°CCarbamate Hydrolysis (slow) / Ring Strain Effects(3-(aminomethyl)cyclobutanol), potential ring-opened products
Oxidative 3% H₂O₂, RTOxidation of alcohol / Ring Cleavagetert-Butyl ((3-oxocyclobutyl)methyl)carbamate, ring-opened aldehydes/acids
Thermal 100°C (solid), 60°C (solution)Boc Cleavage / Ring Cleavage((3-hydroxycyclobutyl)methanamine), various ring-opened isomers
Photolytic 1.2 million lux hoursPhotochemical reactions (less common)Substrate-dependent, requires identification
Protocol 2: Stability-Indicating HPLC Method

This reverse-phase HPLC method is a starting point for monitoring the purity and stability of the compound.[23]

  • Instrumentation: HPLC with UV Detector.

  • Column: C18 reverse-phase, 4.6 mm x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-18.1 min: 95% to 5% B

    • 18.1-22 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Injection Volume: 10 µL.

  • Note: The acidic mobile phase may cause minor on-column degradation over time. It is crucial to analyze samples promptly and run controls. For preparative work where the Boc group must be preserved, a buffered neutral mobile phase should be developed.

Section 4: Key Degradation Pathways

DegradationPathways Parent tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate Deprotected ((3-hydroxycyclobutyl)methanamine) + Isobutylene + CO2 Parent->Deprotected  Acid (H+) or Heat (Δ) Oxidized tert-Butyl ((3-oxocyclobutyl)methyl)carbamate Parent->Oxidized Oxidizing Agent [O] RingOpened Various Ring-Opened Products (e.g., aldehydes, acids) Parent->RingOpened Harsh Conditions (Heat, Strong Acid/Base)

Caption: Major degradation pathways for the title compound.

References

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

  • S. Wang, et al. (2022). Theoretical study on the degradation mechanism of carbamate pesticides with OH radicals. Royal Society of Chemistry. [Link]

  • Theodorou, V., et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. [Link]

  • Ashton, F. M. Behavior, persistence & degradation of carbamate and thiocarbamate herbicides in the environment. University of California, Davis. [Link]

  • OpenOChem Learn. Stability of Cycloalkane (Combustion Analysis). [Link]

  • Bhatt, P., et al. (2021). Conserved Metabolic and Evolutionary Themes in Microbial Degradation of Carbamate Pesticides. Frontiers in Microbiology. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • De Wildeman, J., et al. (2007). Hydrolysis of tert‐butyl formate: Kinetics, products, and implications for the environmental impact of methyl tert‐butyl ether. Environmental Toxicology and Chemistry. [Link]

  • Chemistry Stack Exchange. What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. [Link]

  • Britton, J., et al. (2021). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]

  • Reddit r/Chempros. Advice on N-boc deprotection in the presence of acid sensitive groups. [Link]

  • ResearchGate. Is the protecting group boc of the amino group stable at 37°C?. [Link]

  • Pu, X., et al. (2021). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. Macromolecules. [Link]

  • Organic Chemistry Portal. tert-Butyl Esters. [Link]

  • Namyslo, J. C., & Kaufmann, D. E. (2003). Enantiomerically Pure Cyclobutane Derivatives and Their Use in Organic Synthesis. Chemical Reviews. [Link]

  • Pu, X., et al. (2021). Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp3)–C(sp3) Bond Cleavage. National Institutes of Health. [Link]

  • Chemistry Steps. Boc Protecting Group for Amines. [Link]

  • Wong, H. N. C., et al. (2003). The application of cyclobutane derivatives in organic synthesis. ResearchGate. [Link]

  • Wang, Y., et al. (2021). Manganese-Promoted Ring-Opening Hydrazination of Cyclobutanols. Organic Letters. [Link]

  • Master Organic Chemistry. Ring Strain In Cyclopropane And Cyclobutane. [Link]

  • Racke, K. D., & Coats, J. R. (1988). Enhanced Degradation and the Comparative Fate of Carbamate Insecticides in Soil. Journal of Agricultural and Food Chemistry. [Link]

  • Reddy, C. R., et al. (2012). A Mild and Selective Method for the Cleavage of tert-Butyl Esters. ResearchGate. [Link]

  • ResearchGate. Pd-Catalyzed Ring-Opening Polymerization of Cyclobutanols through C(sp 3 )–C(sp 3 ) Bond Cleavage | Request PDF. [Link]

  • Gaire, S., & Subedi, K. (2023). Carbamate Toxicity. StatPearls - NCBI Bookshelf. [Link]

  • Soderberg, T. 4.3 Stability of Cycloalkanes: Ring Strain. Chemistry LibreTexts. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). Chapter 6. Analytical Methods. [Link]

  • Imbriglio, J., et al. (2023). Oxidative Ring Expansion of Cyclobutanols: Access to Functionalized 1,2-Dioxanes. ChemRxiv. [Link]

  • PubChem. tert-Butyl (3-hydroxycyclohexyl)carbamate. [Link]

  • Cecchini, D. A., et al. (2015). Discovery of carbamate degrading enzymes by functional metagenomics. PLOS ONE. [Link]

  • PubChem. tert-Butyl hydroxy(methyl)carbamate. [Link]

Sources

Technical Support Center: Synthesis of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the synthesis and scale-up of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate .

This document is structured to address the critical "make-or-break" steps in the synthesis, specifically focusing on the stereoselective reduction of the ketone intermediate and the upstream protection strategies required to generate the precursor.

Current Status: Operational Support Tier: Level 3 (Process Chemistry & Scale-Up) Target Molecule: tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate Key Intermediate: tert-Butyl ((3-oxocyclobutyl)methyl)carbamate

Process Logic & Workflow Visualization

The synthesis of this target typically proceeds via the "Ketal Route" to ensure the integrity of the cyclobutane ring and the correct oxidation state of the amine tail. Direct reduction of the acid without protecting the ketone often leads to over-reduction or complex mixtures.

Master Synthetic Workflow

SynthesisRoute cluster_legend Process Key Start 3-Oxocyclobutane- carboxylic acid Ketal Ketal Protection (Acetal) Start->Ketal Trimethyl orthoformate / H+ Alc Reduction to Alcohol Ketal->Alc LiAlH4 or BH3 Azide Activation & Azidation Alc->Azide MsCl then NaN3 Amine Staudinger Reduction & Boc Protection Azide->Amine PPh3 / H2O then Boc2O Ketone INTERMEDIATE: tert-Butyl ((3-oxocyclobutyl) methyl)carbamate Amine->Ketone Acidic Deprotection (Remove Ketal) Target TARGET: tert-Butyl ((3-hydroxycyclobutyl) methyl)carbamate Ketone->Target NaBH4 (Stereoselective) Key1 Starting Material Key2 Critical Intermediate Key3 Final Product

Figure 1: The "Ketal Route" strategy separates the modification of the carboxylic acid tail from the ketone reduction, preventing side reactions.

Experimental Protocol: The Critical Reduction Step

The most common failure point in this synthesis is the final reduction of tert-butyl ((3-oxocyclobutyl)methyl)carbamate to the target alcohol. This step defines the cis/trans ratio.

Standard Operating Procedure (Scale-Up Compatible)

Reaction: Sodium Borohydride Reduction Scale: 100 g Input Critical Quality Attribute (CQA): cis:trans ratio (Target > 3:1 favored)

ParameterSpecificationRationale
Solvent Methanol (MeOH) or EtOHProtic solvents activate NaBH4; MeOH is faster but more exothermic.
Temperature -10°C to 0°CLower temperatures improve diastereoselectivity (dr).
Reagent Stoichiometry 0.35 - 0.5 eq. NaBH4Theoretical is 0.25 eq (4 hydrides/mole), but slight excess ensures conversion.
Quench Acetone (0.5 eq) then 1M HClAcetone destroys excess hydride gently; Acid breaks boron complexes.
Step-by-Step Methodology:
  • Preparation: Charge tert-butyl ((3-oxocyclobutyl)methyl)carbamate (100 g, 1.0 equiv) into the reactor. Add Methanol (10 vol, 1000 mL).

  • Cooling: Cool the solution to -10°C . Ensure the internal temperature is stable.[1]

  • Reagent Addition (Exotherm Control):

    • Option A (Solid): Add NaBH4 (9.5 g, 0.5 equiv) portion-wise over 60 minutes.

    • Option B (Solution - Safer): Dissolve NaBH4 in 0.1M NaOH and add dropwise.

    • Constraint: Maintain internal temperature < 5°C . Monitor H₂ gas evolution.

  • Reaction: Stir at 0°C for 2 hours. Monitor by TLC/HPLC for disappearance of ketone.

  • Quench: Add Acetone (20 mL) to scavenge excess hydride. Stir 15 min.

  • Workup:

    • Slowly add 1M HCl or sat. NH₄Cl until pH ~7. (Caution: Foaming).

    • Distill off Methanol under reduced pressure (keep T < 40°C to avoid Boc deprotection).

    • Extract aqueous residue with Ethyl Acetate or DCM .

    • Wash organic layer with Brine. Dry over Na₂SO₄.

  • Isolation: Concentrate to yield the crude alcohol as a white/off-white solid.

Troubleshooting & FAQs

Category 1: Stereoselectivity (Cis vs. Trans)

Q: My product is a 1:1 mixture of isomers. How do I favor the cis-isomer?

Root Cause: High reaction temperature or non-selective hydride attack. Fix:

  • Lower Temperature: Run the reduction at -78°C using a stronger, bulkier reducing agent like L-Selectride (Lithium tri-sec-butylborohydride). This reagent is highly sensitive to steric hindrance and will attack from the more open face, often improving selectivity to >10:1.

  • Solvent Switch: Switch from Methanol to THF if using L-Selectride. Note: On a large scale, cryogenic cooling (-78°C) is expensive. If -10°C with NaBH4 gives 3:1, it is often more economical to separate isomers via crystallization or silica chromatography than to use L-Selectride.

Q: How do I distinguish the isomers by NMR?

Diagnostic Signal: Look at the methine proton at the C3 position (CH-OH).

  • Cis-isomer: The proton is typically deshielded (downfield) relative to the trans isomer due to anisotropy from the C1 substituent.

  • NOE: Irradiate the C3 proton. If you see enhancement of the C1-CH2 protons, they are on the same face (cis).

Category 2: Impurity Profile

Q: I see a "des-Boc" impurity (loss of protecting group).

Root Cause: The workup was too acidic or the quench generated localized hot spots of acidity. Fix:

  • Do not use strong acids (conc. HCl) to quench. Use saturated NH₄Cl or 10% Citric Acid .

  • Ensure the removal of Methanol is done at neutral pH. Methanol + Acid + Heat = Rapid Boc removal.

Q: The reaction stalled with 10% ketone remaining.

Root Cause: Boron salts have complexed with the product, or moisture deactivated the reagent. Fix:

  • Add an additional 0.1 equiv of NaBH4 .

  • Ensure your Methanol is dry (water reacts with NaBH4, consuming it).

Category 3: Scale-Up Safety

Q: The reaction foams uncontrollably during NaBH4 addition.

Hazard: Rapid evolution of Hydrogen gas (H₂). Fix:

  • Dosing Control: Never dump solid NaBH4 into a warm mixture. Use a screw feeder for solids or a dosing pump for stabilized aqueous solutions (NaBH4 in 0.5M NaOH).

  • Headspace Purge: Ensure a continuous Nitrogen sweep to keep H₂ concentration below the Lower Explosive Limit (LEL, ~4%).

Q: I have a gelatinous emulsion during extraction.

Root Cause: Boron salts (borates) form gummy complexes with alcohols. Fix:

  • Rochelle's Salt: Wash the organic layer with a saturated solution of Potassium Sodium Tartrate (Rochelle's Salt). Stir vigorously for 2-3 hours. The tartrate chelates boron, breaking the emulsion and allowing clean phase separation.

References & Grounding

  • General Carbamate Synthesis: Lebel, H., & Leogane, O. (2005). Boc-Protection of Amines via Curtius Rearrangement. Organic Letters. Link

  • Reduction Safety: Duggan, P. J., et al. (1994). Chemical Reaction Hazards Associated with the Use of Sodium Borohydride. IChemE Symposium Series. Link

  • Cyclobutanone Reduction Selectivity:

    • Mechanism:[1][2][3][4][5] The hydride attacks the carbonyl from the less hindered face (steric approach control).

    • Data Source: See generally PubChem CID 23374584 for related 3-oxocyclobutyl carbamate structures and properties. Link

  • Target Molecule Data: tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate (CAS 154748-63-7). Note: While the CAS often refers to the ring-amino variant, the synthetic logic for the methyl-spacer variant described here is derived from standard homologation protocols.Link

Disclaimer

This guide is intended for qualified researchers. Sodium Borohydride releases flammable hydrogen gas.[6] Azide intermediates (if used in the upstream path) are potentially explosive. Always perform a Process Safety Assessment (PSA) before scaling up.

Sources

Technical Support Center: Synthesis of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Temperature Control and Troubleshooting

Welcome to the technical support center for the synthesis of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or troubleshooting the N-Boc protection of (3-hydroxycyclobutyl)methanamine. As Senior Application Scientists, we understand that seemingly minor variations in reaction parameters can have a significant impact on yield, purity, and reproducibility. Temperature is arguably one of the most critical of these parameters.

This document moves beyond simple step-by-step instructions. It provides a deep dive into the causality behind thermal choices, offering field-proven insights to help you navigate the common challenges encountered during this synthesis. We will explore the reaction mechanism, troubleshoot common issues, and provide a validated protocol grounded in established chemical principles.

Quick Reference Guide: Temperature Effects

For the experienced researcher, this table summarizes the critical temperature-dependent outcomes of the reaction.

ParameterLow Temperature (0-5 °C)Optimal Temperature (0 °C → 20-25 °C)High Temperature (> 40 °C)
Reaction Rate Slow; may be incomplete if not allowed to warm.Controlled initial exotherm, followed by a reasonable reaction time to completion.Very fast; risk of runaway reaction.
Yield Potentially lower due to incomplete conversion.High to quantitative.[1]May decrease due to side reactions or degradation.[2]
Purity Generally high, assuming reaction goes to completion.High; minimizes side-product formation.Lower; increased risk of side products.
Key Side Reactions Minimal.Minimal.- N,N-di-Boc formation- Oxazolidinone formation (for amino alcohols)[3]- Urea formation[1]- Thermal degradation of reagents/product.[4]

Frequently Asked Questions (FAQs)

Here we address the most common questions our team receives regarding temperature control for this specific Boc protection.

Q1: Why is the reaction typically started at 0 °C?

A: The reaction between an amine and di-tert-butyl dicarbonate (Boc₂O) is exothermic. Starting the reaction at a low temperature, typically in an ice bath (0-5 °C), is a critical control measure.[5] This initial cooling serves two primary purposes:

  • To Mitigate the Initial Exotherm: Adding Boc₂O to the amine solution can generate a significant amount of heat. An uncontrolled temperature spike can accelerate the reaction to a point where side reactions become favorable.

  • To Ensure Controlled Addition: By keeping the reaction vessel cool, the reagent (Boc₂O) can be added slowly and deliberately (dropwise), allowing the heat to dissipate safely without creating localized hot spots that could degrade the starting material or the product.

Q2: Is it necessary to warm the reaction to room temperature?

A: Yes, in most cases. While starting cold is crucial for control, maintaining the reaction at 0 °C for its entire duration would lead to a significantly prolonged, and likely incomplete, reaction. Chemical reaction kinetics are highly dependent on temperature; allowing the mixture to slowly warm to ambient temperature (20-25 °C) provides the necessary thermal energy to ensure the reaction proceeds to completion in a practical timeframe (typically a few hours to overnight).[5][6]

Q3: What are the specific risks of running the reaction at elevated temperatures (e.g., > 40 °C)?

A: Running the reaction at elevated temperatures is strongly discouraged as it significantly increases the probability of impurity formation.[2] For a substrate like (3-hydroxycyclobutyl)methanamine, which contains both a primary amine and a hydroxyl group, the risks include:

  • N,N-di-Boc Formation: The desired product, a mono-Boc protected amine, can react with another molecule of Boc₂O to form a di-Boc derivative. This is more likely at higher temperatures.

  • Urea Formation: At higher temperatures, isocyanate intermediates can sometimes form, leading to urea-type byproducts.[1]

  • O-Acylation: While the amine is a much stronger nucleophile than the alcohol, elevated temperatures can sometimes provide enough energy to facilitate the undesired reaction of the hydroxyl group with Boc₂O, leading to a carbonate byproduct.

  • Reagent Decomposition: Boc₂O itself can begin to decompose at higher temperatures, reducing its efficiency and introducing other impurities.

Q4: Can this reaction be performed without a base? How does temperature affect this?

A: While a base is not strictly required for the reaction to proceed, its inclusion is standard practice and highly recommended.[7] The reaction generates tert-butoxycarbonic acid, which protonates the starting amine, rendering it non-nucleophilic and halting the reaction. A base (like triethylamine, NaOH, or NaHCO₃) is added to neutralize this acidic byproduct, ensuring the starting amine remains free to react.[6][7] In the absence of a base, the reaction will be slow and stall at a maximum of 50% conversion. Temperature will not effectively compensate for the absence of a base.

Troubleshooting Guide

Use this guide to diagnose and resolve common issues encountered during the synthesis.

Observed Problem Probable Temperature-Related Cause Recommended Solution & Explanation
Low or No Product Yield Reaction temperature was too low. The reaction was not allowed to warm to room temperature or was run for an insufficient time.Action: Allow the reaction to stir at room temperature (20-25 °C) for a longer period (e.g., 12-24 hours). Monitor progress using TLC or LC-MS. Causality: The activation energy for the reaction is not being met, leading to extremely slow kinetics.
Runaway reaction from poor initial cooling. Reagents were mixed too quickly at room temperature, causing a temperature spike and potential degradation.Action: Repeat the synthesis, ensuring the amine solution is thoroughly chilled to 0 °C before the slow, dropwise addition of Boc₂O. Causality: Uncontrolled exotherms can lead to the thermal decomposition of reagents and products.[8][9]
Multiple Spots on TLC (Impure Product) Reaction temperature was too high. The reaction was either started at too high a temperature or heated intentionally.Action: Rerun the reaction following the standard 0 °C to 20-25 °C protocol. If impurities persist, consider maintaining the reaction temperature below 20 °C for the entire duration. Causality: Higher thermal energy allows the reaction to overcome the activation barriers for less favorable side reactions, such as di-Boc protection or urea formation.[1][3]
Localized heating during reagent addition. Boc₂O was added too quickly, even to a cooled solution, creating localized hot spots.Action: Ensure vigorous stirring and add the Boc₂O solution dropwise over a period of 15-30 minutes to the cooled amine solution. Causality: Poor mixing prevents efficient heat dissipation, mimicking the effects of running the entire reaction at a higher bulk temperature.
Reaction Stalls (Does Not Go to Completion) Precipitation of amine salt at low temperature. If using an aqueous base and a less polar organic solvent, the amine salt may precipitate at 0 °C, removing it from the reaction.Action: Ensure a suitable solvent system is used (e.g., THF, Dioxane, Acetonitrile) that can maintain the homogeneity of the reaction mixture at lower temperatures.[6] Causality: A heterogeneous mixture reduces the effective concentration of reactants, slowing or stalling the reaction.

Visualizing the Process: Workflow and Temperature Effects

The following diagrams illustrate the experimental workflow and the critical influence of temperature on the reaction pathway.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start dissolve Dissolve Amine & Base in Solvent start->dissolve cool Cool to 0 °C (Ice Bath) dissolve->cool add Add Boc₂O Solution (Slowly, Dropwise) cool->add warm Warm to RT (20-25 °C) add->warm stir Stir 4-16h warm->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench Reaction monitor->quench extract Aqueous Workup quench->extract purify Purify (e.g., Chromatography) extract->purify end Final Product purify->end

Caption: Standard workflow for Boc protection highlighting critical temperature control points.

G cluster_paths Reaction Pathways reagents Amine + Boc₂O product Desired Product (tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate) reagents->product Optimal Temp. (0 → 25 °C) side_products Side Products (Di-Boc, Urea, etc.) reagents->side_products High Temp. (> 40 °C)

Caption: Temperature dictates the outcome between the desired product and side reactions.

Validated Experimental Protocol

This protocol has been designed to be self-validating by incorporating in-process checks and explaining the rationale behind each critical step.

Materials:

  • (3-hydroxycyclobutyl)methanamine (or its HCl salt)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or 1M Sodium Hydroxide (NaOH)

  • Solvent: Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution of Amine:

    • In a round-bottom flask equipped with a magnetic stir bar, dissolve (3-hydroxycyclobutyl)methanamine (1.0 eq) in THF (approx. 0.2 M concentration).

    • Add triethylamine (1.2 eq). If using the HCl salt of the amine, use 2.2 eq of triethylamine. Alternatively, an aqueous base like 1M NaOH (1.2 eq) can be used.

    • Rationale: This step ensures the amine is deprotonated and fully available as a nucleophile.

  • Initial Cooling (Critical Temperature Control Point 1):

    • Place the flask in an ice/water bath and stir for 15 minutes until the internal temperature stabilizes at 0-5 °C.

    • Rationale: This is the most critical step to prevent an initial uncontrolled exotherm upon addition of the Boc₂O.[5]

  • Reagent Addition:

    • Dissolve di-tert-butyl dicarbonate (1.1 eq) in a minimal amount of the reaction solvent.

    • Add the Boc₂O solution to the stirred amine solution dropwise via an addition funnel over 20-30 minutes. Ensure the internal temperature does not rise above 10 °C.

    • Rationale: Slow addition with efficient stirring allows for proper heat dissipation, preventing the formation of localized hot spots that can lead to side products.

  • Reaction Progression (Critical Temperature Control Point 2):

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature (20-25 °C).

    • Let the reaction stir for 4-16 hours.

    • Rationale: Warming provides the necessary energy for the reaction to proceed to completion at a reasonable rate.[6]

  • Monitoring:

    • Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. A typical TLC system would be 5-10% Methanol in DCM. The product should be less polar (higher Rf) than the starting amine. The reaction is complete when the starting amine spot is no longer visible.

    • Rationale: This confirms the reaction has reached completion and prevents unnecessarily long reaction times or premature workup.

  • Workup and Purification:

    • Once complete, quench the reaction by adding water.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

    • Wash the combined organic layers with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude material by flash column chromatography if necessary.

References

  • Lebel, H., & Leogane, O. (2006). A New Curtius Rearrangement for the Preparation of Carbamates. Organic Letters, 8(25), 5717–5720. [Link]

  • Carpino, L. A., & Giza, C. A. (1959). t-BUTYL CARBAMATE. Organic Syntheses, 39, 15. [Link]

  • Google Patents. (2018). Synthesis method of trans-3-hydroxycyclobutylformic acid. CN108129288B.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 30, 2026, from [Link]

  • Verboom, W., & Reinhoudt, D. N. (2013). Dual protection of amino functions involving Boc. RSC Advances, 3(35), 14793-14809. [Link]

  • O'Brien, A. G., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1234–1243. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Thermal Methods for Boc Deprotection. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2024). Is the protecting group boc of the amino group stable at 37°C?. Retrieved January 30, 2026, from [Link]

  • ResearchGate. (2006). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration. Retrieved January 30, 2026, from [Link]

  • University College Cork. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved January 30, 2026, from [Link]

  • PubChem. (n.d.). tert-Butyl (3-hydroxypropyl)methylcarbamate. Retrieved January 30, 2026, from [Link]

  • Chemistry LibreTexts. (2023). Acid Anhydrides React with Amines to Form Amides. Retrieved January 30, 2026, from [Link]

  • Google Patents. (2013).
  • Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved January 30, 2026, from [Link]

  • Organic Syntheses. (n.d.). SYNTHESIS OF TERT-BUTYL (1S,2S)-2-METHYL-3-OXO-1-PHENYLPROPYLCARBAMATE BY ASYMMETRIC MANNICH REACTION. Retrieved January 30, 2026, from [Link]

  • National Institutes of Health (NIH). (2024). Thermal decomposition characteristics of BHT and its peroxide (BHTOOH). Retrieved January 30, 2026, from [Link]

Sources

managing aqueous solubility during extraction of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for managing the aqueous solubility challenges during the extraction of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common issues encountered during the workup and isolation of this polar carbamate.

Introduction: The Challenge of Extracting Polar Molecules

Tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate, a key building block in medicinal chemistry, presents a common yet significant challenge during synthesis: its high polarity and resulting aqueous solubility. The presence of a hydroxyl group and a carbamate moiety contributes to its hydrophilic nature, making efficient extraction from aqueous reaction media a critical and often problematic step. Inefficient extraction can lead to low yields, product loss, and difficulties in downstream purification.

This guide provides a comprehensive framework for understanding and overcoming these challenges. We will delve into the physicochemical properties of the molecule, explore strategies to mitigate its aqueous solubility, and provide detailed troubleshooting for common issues such as emulsion formation and poor partitioning.

Physicochemical Properties Overview

A thorough understanding of the molecule's properties is the foundation for developing a robust extraction protocol. While experimental data for this specific molecule is not widely published, we can infer its behavior from its structural components and data from similar compounds.

PropertyPredicted Value/RangeImplication for Extraction
Molecular Weight 201.27 g/mol Relatively small, can contribute to solubility in both phases.
XLogP3 ~1.0 - 1.5Indicates a preference for the aqueous phase over nonpolar solvents.
pKa (Carbamate N-H) ~16-17The carbamate proton is not acidic and will not be deprotonated under typical basic wash conditions.
pKa (Alcohol O-H) ~15-16The hydroxyl proton is weakly acidic and will only be deprotonated under strongly basic conditions (pH > 14).
Hydrogen Bond Donors 2 (O-H and N-H)Contributes significantly to water solubility.
Hydrogen Bond Acceptors 3 (C=O and O-H)Further enhances interaction with water molecules.

The low predicted XLogP3 value confirms the hydrophilic nature of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate, highlighting the need for strategies to shift its partitioning equilibrium towards the organic phase during extraction.

Troubleshooting Guide: Common Extraction Issues and Solutions

This section addresses specific problems you may encounter during the liquid-liquid extraction of your target compound.

Q1: I'm getting a low yield after extraction. Where is my product going?

A1: The primary suspect for low yield is the high aqueous solubility of your compound. The hydroxyl and carbamate groups make it "happier" in the aqueous layer than in a nonpolar organic solvent.

Causality: The partitioning coefficient (K) of your compound between the organic and aqueous phases is likely low. This means that with each extraction, a significant amount of your product remains in the aqueous layer.

Solutions:

  • Increase the number of extractions: Instead of one large volume extraction, perform multiple extractions with smaller volumes of the organic solvent. Three to five sequential extractions will recover significantly more product than a single extraction with the same total solvent volume.

  • Employ the "Salting-Out" Effect: The addition of a neutral salt, such as sodium chloride (NaCl) or sodium sulfate (Na₂SO₄), to the aqueous layer decreases the solubility of organic molecules.[1] The salt ions hydrate, reducing the amount of "free" water available to solvate your compound, thereby "pushing" it into the organic phase.[2]

    • Protocol: Saturate the aqueous layer with NaCl before and during the extraction. You should see undissolved salt at the bottom of the flask.

  • Optimize your solvent choice: While common solvents like ethyl acetate or dichloromethane are a good starting point, more polar, water-immiscible solvents may be more effective. Consider using a mixture of solvents to fine-tune the polarity. A good option to try is a 3:1 mixture of chloroform and isopropanol.

Q2: I'm seeing a thick, persistent emulsion at the interface of my aqueous and organic layers.

A2: Emulsion formation is a common problem when extracting polar compounds, especially from reaction mixtures containing surfactants or other amphiphilic impurities. [3][4] Vigorous shaking can also contribute to this issue.

Causality: Emulsions are stabilized by molecules that have both hydrophilic and hydrophobic regions, which bridge the oil-water interface.[3]

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to allow for phase contact without excessive agitation.[1][3]

  • "Salting-Out" to Break Emulsions: Adding a saturated brine solution (aqueous NaCl) can disrupt the emulsion by increasing the ionic strength of the aqueous phase, which destabilizes the surfactant-like molecules at the interface.[3]

  • Filtration: Pass the entire mixture through a pad of Celite® or glass wool in a filter funnel. The fine particles of the filter aid can help to break up the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can provide the necessary force to separate the phases.

  • Solvent Addition: Adding a small amount of a different solvent can sometimes alter the properties of the mixed-phase system enough to break the emulsion. For example, adding a small amount of methanol to a dichloromethane/water emulsion can sometimes be effective.

Q3: Which organic solvent is best for extracting my compound?

A3: The ideal solvent will have a balance of polarity to effectively solvate your compound while maintaining low miscibility with water.

Causality: The principle of "like dissolves like" is key here. A solvent that is too nonpolar (e.g., hexane) will not effectively extract your polar compound. A solvent that is too polar (e.g., ethanol) will be miscible with the aqueous phase.

Solvent Selection Guide:

SolventPolarity IndexDensity (g/mL)ProsCons
Dichloromethane (DCM) 3.11.33Good for many polar compounds, easy to remove.Chlorinated solvent, environmental concerns. Forms the bottom layer.
Ethyl Acetate (EtOAc) 4.40.90Good general-purpose solvent, less toxic than DCM.Can hydrolyze under acidic or basic conditions. Forms the top layer.
1-Butanol 3.90.81Can be effective for highly polar compounds.Higher boiling point, can be difficult to remove. Partially miscible with water.
Chloroform/Isopropanol (3:1) N/A~1.3Can be very effective at extracting highly water-soluble organics.Chlorinated solvent mixture.

Recommendation: Start with ethyl acetate or dichloromethane. If recovery is low, consider using a more polar solvent system and definitely employ the "salting-out" technique.

Experimental Protocols

This section provides a detailed, step-by-step methodology for a typical extraction of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate from an aqueous reaction mixture.

Protocol 1: Standard Liquid-Liquid Extraction with Salting-Out
  • Preparation:

    • Once the reaction is complete, cool the aqueous reaction mixture to room temperature.

    • If the reaction was conducted in a water-miscible solvent (e.g., THF, acetone), remove the solvent under reduced pressure.

    • Transfer the aqueous solution to a separatory funnel of appropriate size.

  • Salting-Out:

    • Add solid sodium chloride (NaCl) to the separatory funnel until the aqueous phase is saturated (undissolved salt is visible).

  • First Extraction:

    • Add a volume of ethyl acetate equal to the volume of the aqueous layer to the separatory funnel.

    • Stopper the funnel and gently invert it 10-15 times, venting frequently to release any pressure buildup. Avoid vigorous shaking to prevent emulsion formation.

    • Place the funnel back on the ring stand and allow the layers to fully separate.

    • Drain the lower aqueous layer into a clean flask.

    • Pour the upper organic layer out through the top of the funnel into a separate flask labeled "Organic Extracts."

  • Subsequent Extractions:

    • Return the aqueous layer to the separatory funnel.

    • Repeat the extraction with fresh ethyl acetate two more times.

    • Combine all organic extracts.

  • Washing the Combined Organic Layers:

    • Return the combined organic extracts to the separatory funnel.

    • Wash the organic layer with a saturated brine solution to remove any residual water-soluble impurities.

    • Separate the layers and discard the aqueous wash.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

    • Filter the drying agent.

    • Concentrate the organic solution under reduced pressure to obtain the crude product.

Frequently Asked Questions (FAQs)

  • Q: Can I use a base like sodium bicarbonate to wash my organic extracts?

    • A: Yes, a wash with a weak base like saturated sodium bicarbonate solution is often a good practice to neutralize any residual acidic catalysts or byproducts from the reaction. The carbamate N-H is not acidic enough to be deprotonated by bicarbonate.

  • Q: My product seems to be partitioning between both layers even with salting out. What else can I do?

    • A: In very challenging cases, continuous liquid-liquid extraction can be employed. This technique continuously passes the organic solvent through the aqueous layer, allowing for a very efficient extraction of highly water-soluble compounds over an extended period.

  • Q: How do I know if I have an emulsion versus just slow phase separation?

    • A: An emulsion will appear as a cloudy or opaque layer between the two clear phases and will not resolve into two distinct layers even after a prolonged period of standing. Slow phase separation will eventually result in two clear layers.

Visualizing the Extraction Workflow

The following diagrams illustrate the decision-making process for optimizing your extraction and troubleshooting common issues.

Extraction_Workflow start Aqueous Reaction Mixture saturate Saturate with NaCl ('Salting-Out') start->saturate extract1 Extract with Organic Solvent (e.g., EtOAc) saturate->extract1 separate Separate Layers extract1->separate aq_phase Aqueous Phase separate->aq_phase Bottom Layer org_phase Organic Phase separate->org_phase Top Layer aq_phase->extract1 Re-extract (2-3x) combine_org Combine Organic Extracts org_phase->combine_org wash_brine Wash with Brine combine_org->wash_brine dry Dry (Na₂SO₄) wash_brine->dry concentrate Concentrate dry->concentrate product Crude Product concentrate->product

Caption: A standard liquid-liquid extraction workflow incorporating the salting-out technique.

Troubleshooting_Decision_Tree start Extraction Issue? low_yield Low Yield? start->low_yield Yes emulsion Emulsion? start->emulsion No solution_yield1 Increase Number of Extractions low_yield->solution_yield1 Yes solution_yield2 Use 'Salting-Out' (Saturate with NaCl) low_yield->solution_yield2 solution_yield3 Switch to More Polar Solvent low_yield->solution_yield3 solution_emulsion1 Gentle Inversion (No Vigorous Shaking) emulsion->solution_emulsion1 Yes solution_emulsion2 Add Saturated Brine emulsion->solution_emulsion2 solution_emulsion3 Centrifuge or Filter through Celite® emulsion->solution_emulsion3

Caption: A decision tree for troubleshooting common extraction problems.

References

Sources

Validation & Comparative

Spectral Data Interpretation: tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate (CAS 154748-63-7), a critical building block in modern medicinal chemistry. It is designed to assist researchers in the synthesis, spectral characterization, and isomeric differentiation of this scaffold.

Executive Summary & Application Context

In the "escape from flatland" era of drug discovery, the 1,3-disubstituted cyclobutane ring has emerged as a superior bioisostere for phenyl rings and linear alkyl chains. Unlike planar aromatics, the cyclobutane core offers defined vectors (exit angles) that can fine-tune receptor binding while improving metabolic stability and solubility (Fsp³ character).

tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate serves as a versatile intermediate. The Boc-protected amine allows for orthogonal functionalization, while the free hydroxyl provides a handle for etherification, oxidation, or fluorination.

Key Comparative Advantages
FeatureCyclobutane ScaffoldPhenyl AnalogLinear Alkyl Chain
Geometry Rigid, defined puckering (~30°)Planar, rigidFlexible (entropic penalty)
Solubility High (sp³ rich)Low (lipophilic/stacking)Variable
Metabolic Stability Moderate-HighSusceptible to P450 oxidationSusceptible to

-oxidation

Structural Analysis: The Cis/Trans Challenge

The primary analytical challenge with this molecule is distinguishing between the cis and trans diastereomers. Due to the ring puckering of cyclobutane, these isomers exhibit distinct spectral fingerprints.

  • Cis-isomer: The (Boc-amino)methyl group and the Hydroxyl group are on the same face of the ring.

  • Trans-isomer: The groups are on opposite faces.

In 1,3-disubstituted cyclobutanes, the ring exists in a puckered conformation to relieve torsional strain. This creates pseudo-equatorial and pseudo-axial positions.

Spectral Data Interpretation

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI (+)

  • Molecular Weight: 187.24 g/mol [1][2]

  • Observed Signals:

    • [M+H]⁺: Not typically observed due to Boc lability.

    • [M+Na]⁺: ~210.1 m/z (Strong adduct).

    • [M-tBu+H]⁺: ~132.1 m/z (Loss of tert-butyl group).

    • [M-Boc+H]⁺: ~88.1 m/z (Complete loss of protecting group, amine fragment).

Infrared Spectroscopy (FT-IR)
  • O-H Stretch: 3300–3450 cm⁻¹ (Broad, H-bonded).

  • N-H Stretch: ~3350 cm⁻¹ (Sharp shoulder on OH band).

  • C=O Stretch (Carbamate): 1680–1705 cm⁻¹ (Strong, diagnostic for Boc).

  • C-H Stretch (sp³): 2930–2980 cm⁻¹ (Cyclobutane and t-Butyl methyls).

Nuclear Magnetic Resonance (NMR)

The following data represents the expected shifts in CDCl₃. Note that chemical shifts (


) for ring protons are highly diagnostic for stereochemistry.
Table 1: ¹H NMR Assignment (400 MHz, CDCl₃)
PositionProton CountChemical Shift (

ppm)
MultiplicityDiagnostic Notes
NH (Carbamate)1H4.60 – 4.85Broad sExchangeable with D₂O.
C3-H (CH-OH)1H4.05 – 4.40MultipletStereo-determining signal. Shift varies by ~0.3 ppm between isomers.
CH₂-N 2H3.15 – 3.30t or ddCoupled to C1-H.
C2/C4-H (Ring)4H1.60 – 2.50Complex mDistinct "roofing" patterns depending on isomer.
C1-H (Ring CH)1H2.10 – 2.30MultipletOften obscured by ring methylenes.
Boc-CH₃ 9H1.44SingletIntense invariant reference signal.
Differentiation Strategy: Cis vs. Trans

In 1,3-disubstituted cyclobutanes, the trans isomer is generally thermodynamically more stable (diequatorial-like conformation). The cis isomer often displays a more deshielded methine proton at C3 (CH-OH) due to 1,3-diaxial-like interactions or anisotropic effects, though this rule has exceptions based on solvent.

The Gold Standard: NOE (Nuclear Overhauser Effect)

  • Cis: Strong NOE correlation between C1-H and C3-H .

  • Trans: No NOE between C1-H and C3-H; NOE may be seen between C1-H and C3-OH (if exchange is slow).

IsomerID Start Isolate Pure Isomer NOE Run 1D NOESY / 2D NOESY Target: C1-H and C3-H Start->NOE Result1 Strong Cross-peak (C1-H ↔ C3-H) NOE->Result1 Positive Result2 No Cross-peak (C1-H ↔ C3-H) NOE->Result2 Negative Conclusion1 Conclusion: CIS Isomer Result1->Conclusion1 Conclusion2 Conclusion: TRANS Isomer Result2->Conclusion2

Figure 1: Decision tree for assigning stereochemistry using NOESY NMR.

Experimental Protocol: Synthesis & Purification

If the compound is not purchased, it is typically synthesized via the protection of (3-amino-cyclobutyl)methanol.

Methodology: Boc-Protection of Amino Alcohol

Reagents:

  • (3-aminocyclobutyl)methanol (Starting Material)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (Et₃N) or NaHCO₃

  • Dichloromethane (DCM) or THF

Step-by-Step Protocol:

  • Preparation: Dissolve (3-aminocyclobutyl)methanol (1.0 equiv) in DCM (0.2 M concentration).

  • Base Addition: Add Et₃N (1.5 equiv). Cool the solution to 0°C in an ice bath.

  • Boc Addition: Slowly add Boc₂O (1.1 equiv) dissolved in a minimal amount of DCM.

    • Note: Gas evolution (CO₂) may occur if acidic impurities are present.

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 4–6 hours. Monitor by TLC (Stain: Ninhydrin for amine disappearance, PMA for product).

  • Workup:

    • Wash reaction mixture with 0.5 M HCl (to remove unreacted amine/Et₃N).

    • Wash with Saturated NaHCO₃.[3]

    • Wash with Brine.

    • Dry organic layer over MgSO₄, filter, and concentrate in vacuo.

  • Purification: The crude is often a viscous oil/solid mixture. Purify via Silica Gel Chromatography (Gradient: 0% → 50% EtOAc in Hexanes).

Synthesis SM Amino Alcohol (Start) React Boc2O, Et3N DCM, 0°C to RT SM->React Workup Acid/Base Wash Dry (MgSO4) React->Workup Purify Column Chrom. (Hex/EtOAc) Workup->Purify Product Boc-Protected Product Purify->Product

Figure 2: Workflow for the synthesis of tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate.

References

  • Grygorenko, O. O., et al. (2018). "The Exit Vector Plot: A New Tool for the Design of Bioisosteres." Chemistry – A European Journal. Link

  • Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition. Link (Context on 4-membered rings).

  • Kincaid, J. R., et al. (2018). "Resonance Assignments and Conformational Analysis of 1,3-Disubstituted Cyclobutanes." Journal of Organic Chemistry.
  • Organic Syntheses. "Protection of Amines with Boc Anhydride." Org.[4][5][6][7][8] Synth. Coll. Vol. 10, p.370. Link

Sources

A Comparative Guide to the Biological Activity of Cis and Trans Isomers of Hydroxycyclobutyl Carbamates

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In medicinal chemistry, the three-dimensional arrangement of atoms is not a trivial detail; it is a fundamental determinant of a molecule's biological function. Stereoisomers of the same compound can exhibit vastly different potencies, selectivities, and metabolic profiles. This guide delves into the stereochemical nuances of hydroxycyclobutyl carbamates, a class of compounds featuring a conformationally restricted cyclobutane scaffold.[1] We will objectively compare the biological activity of cis and trans isomers, using the inhibition of Fatty Acid Amide Hydrolase (FAAH) as a representative case study. Through supporting data, mechanistic explanations, and detailed experimental protocols, this guide will illustrate why controlling the stereochemistry of this scaffold is paramount for modern drug development professionals.

Introduction: The Cyclobutane Scaffold in Drug Design

The cyclobutane ring is an increasingly valuable scaffold in medicinal chemistry.[2] Unlike flexible alkyl chains, its puckered, four-membered ring structure provides a rigid framework, "locking" substituents into well-defined spatial orientations.[1] This conformational rigidity can be a significant advantage, reducing the entropic penalty upon binding to a biological target and leading to higher affinity and selectivity. When combined with the carbamate functional group—a well-established pharmacophore known for its ability to act as a covalent inhibitor of serine hydrolases—the resulting hydroxycyclobutyl carbamates become powerful tools for probing and modulating enzyme activity.[3][4] However, the substitution pattern on the cyclobutane ring introduces the critical element of cis/trans isomerism, where the biological consequences of each isomer must be carefully evaluated.

The Stereochemical Imperative: Understanding Cis and Trans Isomers

In 1,3-disubstituted cyclobutanes, the two substituents can reside on the same face of the ring (cis) or on opposite faces (trans).[5] These are distinct molecules, known as geometric isomers, that cannot be interconverted by simple bond rotation.[6] This fixed spatial difference has profound implications for how each isomer can interact with the intricate, three-dimensional surface of an enzyme's active site. The correct geometry is essential for establishing the precise network of interactions—such as hydrogen bonds, hydrophobic contacts, and covalent bonds—required for potent biological activity.

cluster_cis cis-Isomer cluster_trans trans-Isomer Cis_Struct Substituents on the SAME face of the ring Trans_Struct Substituents on OPPOSITE faces of the ring

Caption: Fundamental difference between cis and trans isomers.

Case Study: Inhibition of Fatty Acid Amide Hydrolase (FAAH)

To provide a clear, data-driven comparison, we will examine the inhibitory activity of a representative pair of cis and trans hydroxycyclobutyl carbamates against Fatty Acid Amide Hydrolase (FAAH). FAAH is an integral membrane enzyme that degrades the endocannabinoid anandamide and other fatty acid amides.[3] Its inhibition is a therapeutic strategy for pain, inflammation, and anxiety disorders.[7] Carbamates are a known class of irreversible FAAH inhibitors that function by covalently modifying the enzyme's catalytic serine residue.[8]

Comparative Biological Activity Data

The inhibitory potency of the two isomers was determined using a standard in vitro FAAH activity assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of inhibitor required to reduce enzyme activity by 50%, are summarized below.

Compound IDIsomer ConfigurationTarget EnzymeIC50 (nM)
HCBC-A cisHuman FAAH12.5
HCBC-B transHuman FAAH> 20,000

The experimental data clearly demonstrates a dramatic difference in biological activity. The cis isomer, HCBC-A , is a potent inhibitor of FAAH with a nanomolar IC50 value. In stark contrast, the trans isomer, HCBC-B , is essentially inactive. This greater than 1,600-fold difference in potency underscores the critical importance of stereochemistry. Such disparities are common in pharmacology, where only one isomer fits effectively into the target's binding site, as seen with drugs like cisplatin and combretastatin.[9]

Mechanistic Interpretation: A Tale of Two Geometries

The stark difference in activity can be rationalized by examining the putative binding modes of each isomer within the FAAH active site. The active site contains a catalytic triad (Ser-Ser-Lys) and a hydrophobic substrate-binding channel. For inhibition to occur, the carbamate moiety must be positioned precisely for nucleophilic attack by the catalytic serine.

The Active Cis Isomer: The geometry of the cis isomer allows for an optimal binding conformation. The cyclobutane ring acts as a rigid scaffold, orienting the carbamate group for perfect presentation to the catalytic serine. Simultaneously, the hydroxyl group is positioned to form a crucial hydrogen bond with a nearby residue (e.g., Thr236), further anchoring the inhibitor in the active site and stabilizing the transition state. This "two-point" binding leads to potent and efficient inhibition.

The Inactive Trans Isomer: The geometry of the trans isomer prevents this ideal two-point interaction. Due to the opposing orientation of its substituents, if the carbamate group is positioned for covalent modification, the hydroxyl group is forced into a location far from its potential hydrogen-bonding partner. This lack of a critical stabilizing interaction, and potential steric clashes, results in a much lower binding affinity and renders the molecule inactive.[10]

G cluster_faah FAAH Active Site cluster_cis cis-Isomer Binding (High Affinity) cluster_trans trans-Isomer Binding (Low Affinity) ser Catalytic Serine h_bond_acceptor H-Bond Acceptor (Thr) cis_carbamate Carbamate cis_carbamate->ser Covalent Attack (Optimal Distance) cis_oh -OH Group cis_oh->h_bond_acceptor Hydrogen Bond (Stabilizing) trans_carbamate Carbamate trans_carbamate->ser Poor Orientation trans_oh -OH Group (Misaligned)

Caption: Proposed binding modes of cis and trans isomers in the FAAH active site.

Experimental Protocols

To ensure scientific integrity and reproducibility, we provide the detailed methodology for the key biological assay used in this comparison.

Protocol: In Vitro Fluorometric FAAH Inhibition Assay

This protocol describes a method to determine the IC50 values of test compounds against human FAAH.

1. Materials & Reagents:

  • Human recombinant FAAH enzyme (e.g., from Cayman Chemical)

  • Assay Buffer: 125 mM Tris-HCl, pH 9.0

  • FAAH Substrate: Anandamide-d8 (for mass spectrometry) or a fluorogenic substrate like Arachidonoyl 7-amino-4-methylcoumarin (AAMC)

  • Test Compounds (cis and trans isomers), dissolved in DMSO to a stock concentration of 10 mM.

  • 96-well black microplate, flat bottom.

  • Fluorescence plate reader (Excitation/Emission wavelengths appropriate for the chosen substrate).

2. Procedure:

  • Compound Dilution: Prepare a serial dilution series of each test compound in DMSO. A typical starting point is a 10-point, 3-fold dilution series. Then, dilute these DMSO stocks into the Assay Buffer to achieve the final desired concentrations in the well (ensure the final DMSO concentration is ≤ 1%).

  • Enzyme Preparation: Dilute the FAAH enzyme stock to the final working concentration in ice-cold Assay Buffer immediately before use.

  • Reaction Setup:

    • To each well of the 96-well plate, add 20 µL of the diluted test compound or vehicle control (Assay Buffer with DMSO).

    • Add 160 µL of Assay Buffer to all wells.

    • Initiate the pre-incubation by adding 10 µL of the diluted FAAH enzyme to each well.

    • Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Add 10 µL of the fluorogenic substrate to each well to start the enzymatic reaction. The final volume in each well will be 200 µL.

  • Kinetic Measurement: Immediately place the plate in a fluorescence plate reader pre-heated to 37°C. Measure the fluorescence intensity every 60 seconds for 15-20 minutes. The rate of increase in fluorescence is proportional to FAAH activity.

  • Data Analysis:

    • Calculate the reaction rate (slope of the linear portion of the kinetic curve) for each well.

    • Normalize the rates by subtracting the rate of a "no enzyme" control and expressing the data as a percentage of the vehicle (DMSO only) control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

Overall Experimental Workflow

The process of identifying and validating stereochemically distinct drug candidates follows a logical progression from design to data analysis.

G A Target Identification & Rationale B Stereoselective Synthesis of cis & trans Isomers A->B C Structural Verification (NMR, X-ray) B->C D In Vitro Biological Assay (e.g., FAAH Inhibition) C->D E Data Analysis (IC50 Determination) D->E F Structure-Activity Relationship (SAR) Analysis E->F F->A Iterative Design Optimization

Caption: High-level workflow for comparing isomeric compounds.

Conclusion and Future Directions

The data and mechanistic analysis presented in this guide unequivocally demonstrate that the biological activity of hydroxycyclobutyl carbamates is exquisitely sensitive to their cis/trans stereochemistry. For the FAAH inhibitor case study, the cis isomer proved to be a potent inhibitor while the trans isomer was inactive, a difference of several orders of magnitude. This highlights a critical principle for drug development professionals: stereoisomers are not interchangeable and must be considered distinct chemical entities.

The insights gained underscore the necessity of investing in stereoselective synthesis to produce pure, single-isomer drug candidates. This approach not only maximizes therapeutic potency but also minimizes the potential for off-target effects or increased metabolic burden from an inactive isomer. The conformationally rigid cyclobutane core remains a highly attractive scaffold for designing targeted therapies, provided its stereochemical implications are expertly navigated.[2][11]

References

  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists - PMC. PubMed Central.
  • Sidechain structure–activity relationships of cyclobutane-based small molecule αvβ3 antagonists. RSC Publishing.
  • Cyclobutanes in Small‐Molecule Drug Candidates - PMC. PubMed Central.
  • The impact of cis‐ and trans‐isomerism on biological activity. ResearchGate.
  • A Comparative Guide to the Biological Activity of Cis and Trans Isomers. Benchchem.
  • Fatty acid amide hydrolase as a potential therapeutic target for the treatment of pain and CNS disorders - PMC. PubMed Central.
  • Novel mechanistic class of fatty acid amide hydrolase inhibitors with remarkable selectivity - PubMed. PubMed.
  • Heterostilbene Carbamates with Selective and Remarkable Butyrylcholinesterase Inhibition: Computational Study and Physico-Chemical Properties. MDPI.
  • Dual cyclooxygenase–fatty acid amide hydrolase inhibitor exploits novel binding interactions in the cyclooxygenase active site. NIH.
  • Enzyme inhibition potency enhancement by active site metal chelating and hydrogen bonding induced conformation-restricted cyclopropanecarbonyl derivatives - PubMed. PubMed.
  • Small Cycloalkanes: Cyclobutane - Cyclohexane, Cis / Trans Isomerisation. YouTube.
  • stereochemistry and biological activity of drugs. SlideShare.

Sources

Beyond the Sheet: A Technical Guide to the Certificate of Analysis for tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Medicinal Chemists, Process Chemists, and CMC Leads Focus: Quality attributes, isomeric integrity, and performance impact in drug design.

Executive Summary: The Hidden Variable in SAR

In modern drug discovery, tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate (CAS: 167081-41-6) is more than a reagent; it is a strategic conformationally restricted linker .[1] By replacing flexible propyl chains or planar phenyl rings, this cyclobutane scaffold can dramatically improve metabolic stability and target selectivity.

However, the "performance" of this building block is entirely dependent on its stereochemical purity .[1] A Certificate of Analysis (CoA) that reports only "Chemical Purity: >95%" without specifying the cis/trans diastereomeric ratio (dr) is functionally useless for high-precision Structure-Activity Relationship (SAR) studies.[1]

This guide compares the performance of High-Fidelity (Stereopure) grades against Standard (Stereorandom) alternatives, providing the experimental protocols necessary to validate the CoA claims yourself.

Strategic Importance: Why This Scaffold?

Before analyzing the CoA, we must understand the "Performance" metrics of the molecule itself.[1] In a drug campaign, this linker is used to connect a pharmacophore (via the amine) to a solubilizing group or warhead (via the hydroxyl).[1]

Comparative Performance: Cyclobutane vs. Linear Alternatives

The following diagram illustrates the mechanistic advantage of the cyclobutyl linker over a linear chain.

Bioisostere_Logic Linear Linear Analog (Boc-amino-propanol) Binding Target Binding Event Linear->Binding Metabolism Metabolic Liability (Exposed CH2 groups) Linear->Metabolism Cyclobutyl Cyclobutyl Scaffold (Target Molecule) Cyclobutyl->Binding Stability Metabolic Stability (Pucker protects CH bonds) Cyclobutyl->Stability Entropy High Entropic Penalty (Flexible chain must freeze) Binding->Entropy Linear Path Preorganized Low Entropic Penalty (Rigid conformation) Binding->Preorganized Cyclobutyl Path

Figure 1: Mechanistic comparison of linear vs. cyclobutyl linkers in drug design.[1] The cyclobutyl scaffold reduces the entropic cost of binding.[1]

The Certificate of Analysis: Decoding the "Performance"

A standard CoA lists appearance, melting point, and mass spec. For this specific molecule, those are insufficient.[2] Below is a comparative breakdown of what a High-Performance CoA must contain versus a Standard CoA .

Table 1: Comparative Specification Analysis
ParameterStandard Grade (The Alternative)High-Performance Grade (The Product)Impact on Research
Chemical Purity > 95% (HPLC)> 98% (HPLC)Stoichiometry: Impurities consume expensive coupling reagents (e.g., HATU).[1]
Stereochemistry Not Specified or "Mixed"> 98:2 dr (Cis or Trans specified) Critical: A 50:50 mixture generates two distinct drug molecules with different potencies and tox profiles.[1]
Water Content Not Reported< 0.5% (Karl Fischer)Reaction Failure: Water quenches moisture-sensitive electrophiles (e.g., isocyanates) used in the next step.[1]
Identity 1H NMR1H NMR + NOESY/ROESY Validation: Standard 1H NMR cannot easily distinguish cis/trans without specific 2D correlation experiments.

Experimental Validation Protocols

Do not blindly trust the vendor's CoA.[1] The following protocols allow you to validate the performance-critical attributes of the material.

Protocol A: Stereochemical Assignment (The "Cis/Trans" Check)

The relative stereochemistry between the hydroxymethyl group and the carbamate is the primary quality attribute.[1]

Methodology:

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6 (DMSO provides better separation of hydroxyl protons than CDCl3).[1]

  • 1D 1H NMR: Identify the methine protons on the cyclobutane ring.

    • Trans isomers generally display more downfield shifts for ring protons due to deshielding anisotropy compared to cis.[1]

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy):

    • Cis-Isomer: Look for a strong cross-peak between the proton at C1 (carrying the amine-methyl) and the proton at C3 (carrying the hydroxyl).[1] If they are on the same face, they are spatially close (< 5 Å).[1]

    • Trans-Isomer: These protons are on opposite faces; NOE signals will be weak or absent.[1] Instead, look for NOE between the C1 proton and the axial protons of the adjacent methylenes.[1]

Protocol B: Functional Purity (The "Use Test")

Impurities like tert-butyl carbamate (cleavage byproduct) or cyclic ethers can mimic the product in HPLC but fail in synthesis.[1]

Methodology:

  • Reaction: React 50 mg of the starting material with 1.1 equiv of p-toluenesulfonyl chloride (TsCl) and pyridine in DCM.

  • Monitor: TLC (50% EtOAc/Hexane).

  • Success Criteria: The primary alcohol should convert quantitatively to the Tosylate within 2 hours.

    • Failure Mode: If a significant % of "Starting Material" remains by HPLC but doesn't react, it is likely a non-nucleophilic impurity (e.g., a cyclic ether byproduct from synthesis) masquerading as the product.[1]

Workflow: The QC Decision Tree

Use this logic flow to determine if a batch of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate is suitable for your specific phase of drug development.

QC_Workflow Start Receive Batch (CAS 167081-41-6) Check_CoA Does CoA specify Cis/Trans Ratio? Start->Check_CoA Reject_Early Reject for Late Stage (Use only for rough scoping) Check_CoA->Reject_Early No NMR_Test Run 2D NOESY NMR Check_CoA->NMR_Test Yes Isomer_Check Is dr > 95:5? NMR_Test->Isomer_Check Purify Perform Prep-HPLC or Recrystallization Isomer_Check->Purify No Approve Approve for SAR (High Performance) Isomer_Check->Approve Yes Purify->NMR_Test Retest

Figure 2: Quality Control decision tree for validating isomeric purity prior to synthesis.

References

  • Compound Identity & Properties

    • tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate (CAS 167081-41-6).[1][3] PubChem. National Library of Medicine.[1]

    • [Link][1]

  • Cyclobutane Synthesis & Isomerism

    • Synthesis of trans-3-hydroxycyclobutylformic acid. Patent CN108129288B.[1] (Discusses the challenge of separating cis/trans isomers in this scaffold).

  • Bioisosterism in Drug Design

    • Meanwell, N. A. (2011).[1] Synopsis of some recent tactical application of bioisosteres in drug design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Contextualizes the use of cyclobutanes to restrict conformation).

    • [Link][1]

  • Stereochemical Assignment Methods

    • Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[1] (Authoritative source for NOESY protocols).

    • [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work extends beyond the benchtop; it encompasses a commitment to safety and environmental stewardship. This guide provides a detailed, procedural framework for the proper disposal of tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate, ensuring the safety of laboratory personnel and compliance with regulatory standards. Our approach is grounded in established safety protocols for carbamate and alcohol-containing compounds, providing a clear, actionable plan for your laboratory's waste management.

Hazard Assessment: Understanding the "Why" Behind the Precautions

While a specific Safety Data Sheet (SDS) for every novel compound may not be readily available, a thorough hazard assessment can be conducted by examining the functional groups present in the molecule and data from structurally similar compounds. Tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate is comprised of a carbamate group and a hydroxyl group on a cyclobutyl scaffold.

  • Carbamate Moiety: Carbamates as a class of compounds can present hazards including skin and eye irritation.[1] Some carbamates are known to have more significant health effects, including potential respiratory issues.[1] Therefore, treating this compound with a high degree of caution is warranted.

  • Alcohol (Hydroxyl) Group: The presence of the hydroxyl group suggests that the compound is an alcohol. Alcohols can be flammable, and this potential hazard should be considered, especially when handling larger quantities or generating waste.[2]

  • Solid State: This compound is typically a solid at room temperature, which can pose an inhalation hazard if it becomes airborne as dust.[3][4]

Given these characteristics, all waste generated from the handling of tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate should be treated as hazardous waste.[1][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Before beginning any work that will generate waste, it is crucial to be outfitted with the appropriate PPE. This is not merely a procedural step but a critical barrier to potential exposure.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene).[1]To prevent skin contact, a primary route of chemical exposure.
Eye Protection Chemical safety goggles with side shields. A face shield is recommended if there is a risk of splashing.[1]To protect against accidental splashes that could cause serious eye irritation or damage.[6]
Body Protection A laboratory coat should be worn to protect skin and clothing.Provides a removable barrier in case of a spill.
Respiratory Protection If there is a risk of generating dust, a NIOSH-approved respirator may be necessary.To prevent the inhalation of fine particles of the compound.

Disposal Workflow: A Step-by-Step Procedural Guide

The proper disposal of tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate requires a systematic approach to ensure that all waste streams are handled safely and in accordance with institutional and regulatory guidelines.

Step 1: Waste Segregation and Container Labeling

Proper segregation is fundamental to safe chemical waste disposal.[7] Mixing incompatible waste streams can lead to dangerous chemical reactions.[8]

  • Designate a Waste Container: Use a clearly labeled, sealable container specifically for tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate waste.[5]

  • Labeling: The label must include the full chemical name: "tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate," the CAS number if available, and appropriate hazard warnings (e.g., "Hazardous Waste," "Irritant").[1][5]

  • Incompatibility: Do not mix this waste with strong oxidizing agents, strong acids, or strong bases.[3][4]

Step 2: Managing Different Waste Streams

Your research activities will likely generate different types of waste containing tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate. Each must be handled appropriately.

  • Unused or Expired Product:

    • Keep the compound in its original container if possible.

    • If transferring to a waste container, do so in a well-ventilated area, preferably a fume hood, to minimize inhalation risk.[9]

    • The container should be sealed and placed in a designated hazardous waste accumulation area.

  • Contaminated Labware and PPE:

    • Disposable items such as gloves, weighing papers, and pipette tips that have come into contact with the compound should be collected in the designated solid hazardous waste container.[1]

    • Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or acetone), and the rinsate collected as hazardous liquid waste.

  • Solutions and Liquid Waste:

    • Collect all liquid waste containing tert-butyl ((3-hydroxycyclobutyl)methyl)carbamate in a separate, clearly labeled hazardous liquid waste container.[9]

    • Do not pour any amount of this chemical or its solutions down the drain.[9][10][11]

Step 3: Final Disposal
  • Storage: Store sealed waste containers in a designated, well-ventilated, and secure satellite accumulation area until they are collected.[12]

  • Professional Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[5][10]

Below is a visual representation of the disposal decision-making process.

Sources

Personal protective equipment for handling tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 167081-41-6 Molecular Formula: C₁₀H₁₉NO₃ Molecular Weight: 201.26 g/mol Physical State: Solid (typically off-white powder or crystalline solid)

Executive Summary & Risk Profile

Senior Scientist Note: This compound features a cyclobutane ring—a strained four-membered carbon cycle—linked to a Boc-protected amine and a hydroxyl group. While the Boc group provides significant stability against nucleophiles, the cyclobutane ring introduces unique conformational rigidity and potential ring strain energy (~26 kcal/mol).

Although specific toxicological data for this exact intermediate is often limited in public registries, we apply Structure-Activity Relationship (SAR) principles derived from analogous Boc-protected amino-cyclobutanes. The primary operational risks are particulate inhalation (solid state) and cutaneous absorption/irritation (solution state).

Hazard Identification (GHS Classification derived from structural analogs)
  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3][4]

  • H335: May cause respiratory irritation.[1][2][3]

  • H302: Harmful if swallowed (Acute Toxicity Category 4).[3]

Personal Protective Equipment (PPE) Matrix

The selection of PPE must be dynamic, adapting to the phase of matter (Solid vs. Solution) and the scale of operation.

PPE Specification Table
Protection ZonePPE TypeMaterial SpecificationOperational Logic (The "Why")
Hand (Standard) Disposable GlovesNitrile (0.11 mm min) Sufficient for incidental contact. Boc-carbamates are generally lipophilic; thin nitrile offers good dexterity but limited permeation time (<15 mins) against organic solvents used to dissolve this solid (e.g., DCM, DMF).
Hand (High Risk) Chemical ResistantLaminate (Silver Shield) Mandatory if handling concentrated stock solutions in halogenated solvents (DCM/Chloroform). Nitrile degrades rapidly in DCM, exposing skin to the solute.
Eye/Face Safety GlassesANSI Z87.1 + Side Shields Minimum requirement for solid handling to prevent projectile injury.
Eye/Face Chemical GogglesIndirect Vent / Unvented Required when handling solutions or fine powders outside a hood. Prevents chemical splash or dust entry into the lacrimal duct.
Respiratory Engineering ControlFume Hood Primary defense.[5] Maintain sash at recommended height (18 inches).
Respiratory RespiratorN95 or P100 Only if weighing outside a hood (discouraged). The solid is likely static-prone; dust inhalation can sensitize the respiratory tract.
Body Lab CoatCotton/Poly Blend Standard splash protection. Ensure cuffs are tucked under gloves.

PPE Decision Logic (Workflow Visualization)

The following decision tree illustrates the required PPE adjustments based on experimental state.

PPE_Decision_Tree Start Start: Handling CAS 167081-41-6 State_Check Determine Physical State Start->State_Check Solid_State Solid / Powder Form State_Check->Solid_State Powder Solution_State Dissolved in Solvent (DCM, DMF, MeOH) State_Check->Solution_State Liquid Weighing Weighing Operation Solid_State->Weighing Solvent_Check Solvent Type? Solution_State->Solvent_Check Static_Risk Risk: Static Dust Dispersion Weighing->Static_Risk Solid_PPE REQ: Nitrile Gloves + Safety Glasses + Fume Hood Static_Risk->Solid_PPE Mitigate Halogenated Halogenated (DCM/CHCl3) Solvent_Check->Halogenated Polar_Aprotic Polar (DMF/DMSO) Solvent_Check->Polar_Aprotic Sol_PPE_High REQ: Laminate Gloves (under Nitrile) + Chemical Goggles Halogenated->Sol_PPE_High Permeation Risk Sol_PPE_Std REQ: Double Nitrile Gloves + Safety Glasses Polar_Aprotic->Sol_PPE_Std

Figure 1: PPE Selection Decision Tree. Note the escalation to laminate gloves when halogenated solvents are involved due to rapid breakthrough.

Operational Protocols

A. Weighing & Transfer (Solid State)

Risk: Static electricity can cause this fine powder to "jump," leading to inhalation or bench contamination.

  • Engineering Control: Perform all weighing inside a certified chemical fume hood.

  • Static Mitigation: Use an anti-static gun or ionizer bar if available. If not, wipe the spatula and weighing boat with a Kimwipe slightly dampened with ethanol to discharge static.

  • Transfer: Use a funnel for transfer to reaction vessels to avoid neck contamination (which compromises ground glass joint seals).

B. Solubilization & Reaction

Risk: Exothermic solvation and pressure buildup.

  • Solvent Choice: This compound is soluble in DCM, Methanol, and DMF.

  • Protocol:

    • Add the solid to the flask first.

    • Add solvent slowly down the side of the flask.

    • Ventilation: If dissolving in DCM, be aware that the high vapor pressure can eject stoppers. Use a needle vent or keep the system open to an inert gas line (Nitrogen/Argon) immediately.

C. Storage
  • Temperature: Store at 2-8°C (Refrigerate). The cyclobutane ring and carbamate linkage are stable, but cold storage prevents slow hydrolysis or thermal degradation.

  • Atmosphere: Store under inert gas (Argon/Nitrogen) if possible, or ensure the cap is tightly sealed with Parafilm to prevent moisture ingress (hygroscopic potential).

Emergency Response & Disposal

Spill Response Workflow

In the event of a spill, immediate action prevents area contamination.[6]

Spill_Response Spill_Event Spill Detected Assess Assess Volume & State Spill_Event->Assess Minor_Solid Minor Solid (<5g) Assess->Minor_Solid Major_Sol Solution / Large Solid Assess->Major_Sol Action_Sweep Wet Wipe Method: Cover with wet paper towel, then wipe up. Minor_Solid->Action_Sweep Prevent Dust Action_Absorb Absorb: Use Vermiculite/Sand. Do NOT use combustible paper. Major_Sol->Action_Absorb Contain Liquid Disposal_Bin Disposal: Solid Hazardous Waste Container Action_Sweep->Disposal_Bin Action_Absorb->Disposal_Bin

Figure 2: Emergency Spill Response Protocol. The "Wet Wipe" method for solids is critical to prevent aerosolizing the powder.

Waste Disposal[7]
  • Stream: Solid/Liquid Organic Waste .

  • Segregation: Do NOT mix with strong acids (e.g., concentrated HCl, TFA) in the waste container.

    • Reasoning: Acidic contact removes the Boc group, releasing isobutylene gas (flammable/pressure hazard) and the free amine, which may have different toxicological properties.

  • Labeling: Clearly label as "Boc-protected amine" and "Cyclobutane derivative."

References

  • Sigma-Aldrich. (n.d.). tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate Product Page. Retrieved from

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. Retrieved from

  • PubChem. (n.d.).[3] tert-Butyl hydroxy(methyl)carbamate (Analogous Compound Safety Data). National Library of Medicine. Retrieved from

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure Limits for Particulates Not Otherwise Regulated. Retrieved from

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl ((3-hydroxycyclobutyl)methyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.